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  • Product: 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one
  • CAS: 88539-65-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one

Abstract This technical guide provides a comprehensive overview of the synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one, a valuable intermediate in the preparation of non-natural α-amino acids and other ph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one, a valuable intermediate in the preparation of non-natural α-amino acids and other pharmacologically relevant molecules. The core of this synthesis revolves around the alkylation of a glycine equivalent, specifically the benzophenone imine of a glycine ester, followed by intramolecular cyclization. This document will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and efficient synthesis. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of α-Amino Lactones

α-Amino acids are the fundamental building blocks of proteins and peptides, playing a crucial role in a vast array of biological processes.[1] The synthesis of non-natural α-amino acids is of paramount importance in medicinal chemistry, as their incorporation into peptides can lead to enhanced stability, novel biological activity, and improved pharmacokinetic profiles.[2] 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one serves as a constrained α-amino acid precursor, with the lactone ring providing a rigid scaffold that can be beneficial for conformational control in drug design. The diphenylmethylene group acts as a convenient protecting group for the amine functionality, which can be readily removed under mild acidic conditions.

The furan-2(3H)-one moiety itself is a prevalent structural motif in numerous natural products and biologically active compounds, exhibiting a wide range of activities including antitumor, antioxidant, and antibacterial effects.[3] Therefore, the development of robust synthetic routes to substituted α-amino-γ-butyrolactones, such as the title compound, is a significant endeavor in synthetic organic chemistry.[4]

Synthetic Strategy: The O'Donnell Amino Acid Synthesis

The most prevalent and effective method for the synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one is an adaptation of the O'Donnell Amino Acid Synthesis.[5] This powerful methodology facilitates the construction of α-amino acids through the alkylation of benzophenone imines of glycine alkyl esters.[5] The key to this approach is the use of the benzophenone imine as a glycine anion equivalent, which allows for efficient and selective monoalkylation.[5][6]

The overall synthetic strategy can be broken down into two key transformations:

  • Alkylation: The benzophenone imine of a glycine ester is deprotonated to form a stabilized enolate, which is then alkylated with a suitable electrophile. In this specific synthesis, an electrophile containing a leaving group and a masked or protected hydroxyl group is required for the subsequent cyclization.

  • Intramolecular Cyclization: Following alkylation, the ester and the protected hydroxyl group are manipulated to facilitate an intramolecular cyclization, forming the desired dihydrofuran-2(3H)-one ring system.

Mechanistic Insights

The success of the O'Donnell synthesis hinges on several key mechanistic principles. The benzophenone imine serves a dual purpose: it protects the amino group and activates the α-carbon for deprotonation. The resulting enolate is stabilized by delocalization of the negative charge across the imine and ester functionalities.

A critical aspect of this synthesis is the choice of base and reaction conditions for the alkylation step. Phase-transfer catalysis (PTC) is often employed, utilizing a quaternary ammonium salt to transport the hydroxide or carbonate base from the aqueous phase to the organic phase where the reaction occurs.[5][7] This technique allows for the use of milder bases and avoids the need for strictly anhydrous conditions, making it a practical and scalable method.[5] Alternatively, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) can be used under anhydrous conditions at low temperatures.[5][8]

The subsequent intramolecular cyclization is an acid-catalyzed transesterification reaction. Upon deprotection of the hydroxyl group and hydrolysis of the ester, the resulting γ-hydroxy-α-amino acid undergoes a spontaneous or acid-promoted cyclization to form the stable five-membered lactone ring.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one.

Preparation of Ethyl N-(diphenylmethylene)glycinate (Schiff Base)

The starting material for this synthesis is the benzophenone imine of ethyl glycinate. This can be readily prepared via a transimination reaction between benzophenone imine and ethyl glycinate hydrochloride.[9]

Protocol:

  • To a solution of benzophenone imine in dichloromethane (CH₂Cl₂), add ethyl glycinate hydrochloride.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine to remove any remaining starting materials and salts.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to afford pure ethyl N-(diphenylmethylene)glycinate.[9][10]

Alkylation and Cyclization to form 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one

This is the key step where the carbon skeleton of the target molecule is assembled and the lactone ring is formed. The choice of alkylating agent is crucial. A suitable reagent is 2-bromoethanol or a protected equivalent. For this guide, we will describe the direct use of 2-bromoethanol under phase-transfer conditions.

Protocol:

  • In a round-bottom flask, dissolve ethyl N-(diphenylmethylene)glycinate in a suitable organic solvent such as toluene or dichloromethane.

  • Add a phase-transfer catalyst, such as a tetra-n-butylammonium salt (e.g., TBAB or TBHS).

  • Add an aqueous solution of a base, typically 50% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • To the vigorously stirred biphasic mixture, add 2-bromoethanol dropwise at room temperature.

  • Continue stirring vigorously at room temperature. The reaction is typically monitored by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure. The crude product will contain the alkylated intermediate, which will likely undergo spontaneous cyclization under the reaction or workup conditions.

  • To ensure complete cyclization, the crude product can be dissolved in a suitable solvent (e.g., toluene) and heated with a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

  • After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The final product, 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one, is purified by column chromatography on silica gel.

Data Presentation and Characterization

The successful synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one should be confirmed by various analytical techniques.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the diphenylmethylene group, a characteristic multiplet for the proton at the 3-position of the furanone ring, and multiplets for the diastereotopic protons of the methylene groups in the lactone ring.
¹³C NMR Resonances for the carbonyl carbon of the lactone, the imine carbon, aromatic carbons, and the aliphatic carbons of the furanone ring.
IR Spectroscopy A strong absorption band for the lactone carbonyl (C=O) stretching vibration, and a band for the imine (C=N) stretch.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product.

Note: Specific chemical shifts and coupling constants would need to be determined from the actual spectra of the synthesized compound.

Visualization of the Synthetic Pathway

Reaction Scheme

Synthesis_Pathway cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Alkylation & Cyclization Glycine_Ester Ethyl Glycinate Hydrochloride Schiff_Base Ethyl N-(diphenylmethylene)glycinate Glycine_Ester->Schiff_Base Transimination CH₂Cl₂ Benzophenone_Imine Benzophenone Imine Benzophenone_Imine->Schiff_Base Product 3-[(diphenylmethylene)amino] dihydrofuran-2(3H)-one Schiff_Base->Product PTC, NaOH(aq) Toluene Bromoethanol 2-Bromoethanol Bromoethanol->Product

Caption: Overall synthetic scheme for 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one.

Experimental Workflow

Experimental_Workflow Start Start Schiff_Base_Formation 1. Prepare Ethyl N-(diphenylmethylene)glycinate Start->Schiff_Base_Formation Alkylation 2. Alkylate with 2-Bromoethanol under PTC Schiff_Base_Formation->Alkylation Workup 3. Aqueous Workup & Extraction Alkylation->Workup Cyclization 4. Acid-catalyzed Cyclization (if needed) Workup->Cyclization Purification 5. Column Chromatography Cyclization->Purification Characterization 6. Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through in-process monitoring and final product characterization.

  • TLC Monitoring: The progress of both the Schiff base formation and the alkylation/cyclization reactions should be closely monitored by TLC. The disappearance of the starting material and the appearance of the product spot with a different Rf value provide a real-time assessment of the reaction's progress.

  • Spectroscopic Confirmation: The identity and purity of the final product must be unequivocally confirmed by a suite of spectroscopic methods. ¹H and ¹³C NMR will confirm the structure, while IR spectroscopy will verify the presence of key functional groups (lactone carbonyl and imine). Mass spectrometry will confirm the molecular weight.

  • Reproducibility: The use of well-established and robust reactions like the O'Donnell amino acid synthesis and phase-transfer catalysis ensures a high degree of reproducibility when the specified conditions are carefully followed.

Conclusion

The synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one is a valuable and accessible process for researchers in organic and medicinal chemistry. By leveraging the principles of the O'Donnell amino acid synthesis, this guide provides a clear and detailed pathway to this important building block. The strategic use of the benzophenone imine protecting group and the efficient intramolecular cyclization make this a powerful method for accessing constrained α-amino acid derivatives. Careful execution of the described protocols and thorough characterization of the final product will ensure the successful synthesis of this versatile chemical intermediate.

References

  • O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Lygo, B., & Andrews, B. I. (2011). Cumyl Ester as the C-Terminal Protecting Group in the Enantioselective Alkylation of Glycine Benzophenone Imine. Organic Letters, 14(1), 194-197. [Link]

  • Kundu, S. K., & Roy, S. (2011). Palladium catalysed asymmetric alkylation of benzophenone Schiff base glycine esters in ionic liquids. Journal of Chemical Sciences, 123(4), 467-476. [Link]

  • Lygo, B., & Andrews, B. I. (2012). Cumyl ester as the C-terminal protecting group in the enantioselective alkylation of glycine benzophenone imine. PubMed. [Link]

  • Tu, Y., & Xu, F. (2010). Synthesis of α-amino acids based on chiral tricycloiminolactone derived from natural (+)-camphor. Accounts of Chemical Research, 43(10), 1337-1349. [Link]

  • Cainelli, G., & Panunzio, M. (1991). Stereoselective Synthesis of .alpha.-Amino and .alpha.-Thio .beta.-Lactones by Conjugate Addition of Amine and Thiol Nucleophiles to .alpha.-Methylene .beta.-Lactones and Their Decarboxylation to Allylamines and Sulfides. The Journal of Organic Chemistry, 56(5), 1803-1808. [Link]

  • O'Donnell, M. J. (2001). The preparation of optically active α-amino acids from the benzophenone imines of glycine derivatives. Aldrichimica Acta, 34(1), 3-15. [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information. [Link]

  • O'Donnell, M. J., & Polt, R. (1982). Amino Acid Intermediates: α-Amino-γ-lactones. Journal of the American Chemical Society, 104(22), 6185-6187. [Link]

  • Corey, E. J., & Xu, F. (1993). Enantioselective Alkylation of N-(Diphenylmethylene)glycinate tert-Butyl Ester: Synthesis of (R)-2-(Benzhydrylidenamino)-3-Phenylpropanoic Acid tert-Butyl Ester. ResearchGate. [Link]

  • Pearson Education. (n.d.). α-Amino acids can be prepared by treating an aldehyde with ammoni... Study Prep. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Synthesis of amino alcohol 10 via tricyclic γ-lactone intermediates. ResearchGate. [Link]

  • ChemBK. (2024, April 9). (3S)-3-aminodihydrofuran-2(3H)-one hydrochloride. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the α-Phenylethyl Group. ResearchGate. [Link]

  • PubChem. (n.d.). 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-. [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H). Sciforum. [Link]

  • SpectraBase. (n.d.). 3-aminodihydro-5-phenyl-2(3H)-furanone, hydrochloride. [Link]

  • Padwa, A., & Kulkarni, Y. S. (1987). Synthesis of dihydrofuran-2(3H)-ones 124 by using vinyl azides. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). The dihydrofuran template approach to furofuran synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. [Link]

  • Google Patents. (n.d.). WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
  • Janeba, Z., & Holy, A. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 555-564. [Link]

  • Padwa, A., & Kulkarni, Y. S. (1987). Synthesis and ene reactions of 3-methylene-2,3-dihydrofuran. Tetrahedron Letters, 28(24), 2715-2718. [Link]

  • de Oliveira, A. M., et al. (2024). Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model. Brazilian Journal of Science, 3(10), 28-44. [Link]

  • ChemBK. (2024, April 9). N-(diphenylmethylene)glycine ethyl ester. [Link]

  • Avesis. (2021, November 26). Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. [Link]

  • Kavrakova, I., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Arkivoc, 2004(5), 116-126. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism to afford the 2,3-dihydrofuran. [Link]

  • Google Patents. (n.d.).

Sources

Exploratory

Unlocking Asymmetric Synthesis with CAS 88539-65-5: A Technical Guide to 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one

Executive Summary In the landscape of modern drug development and asymmetric organic synthesis, the demand for highly functionalized, non-proteinogenic amino acids is accelerating. CAS 88539-65-5 , formally known as 3-[(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and asymmetric organic synthesis, the demand for highly functionalized, non-proteinogenic amino acids is accelerating. CAS 88539-65-5 , formally known as 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one [1], is a cornerstone building block that addresses this need. As a cyclic analog of the classic O'Donnell Schiff base, this compound provides a conformationally locked, highly activated substrate for the asymmetric synthesis of


-disubstituted amino acids, metalloprotein inhibitors, and quorum-sensing modulators.

This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for utilizing CAS 88539-65-5 in advanced synthetic workflows.

Chemical Identity & Structural Logic

IUPAC Name: 3-[(diphenylmethylidene)amino]oxolan-2-one Common Nomenclature: Benzophenone imine of


-amino-

-butyrolactone (or homoserine lactone) Molecular Formula: C17H15NO2

The synthetic utility of CAS 88539-65-5 is dictated by the synergistic relationship between its two primary functional groups: the benzophenone imine and the


-butyrolactone ring.
  • The Benzophenone Imine (Activation & Shielding): The diphenylmethylene group serves as a sterically bulky protecting group for the primary amine. Crucially, its extended

    
    -conjugation drastically increases the acidity of the 
    
    
    
    -proton (lowering the pKa to approximately 18.7 in polar aprotic solvents) [4]. This enables facile deprotonation by mild bases under Phase-Transfer Catalysis (PTC) conditions. Furthermore, the steric bulk of the two phenyl rings is essential for interacting with the chiral pocket of the catalyst, ensuring high facial selectivity during electrophilic attack.
  • The

    
    -Butyrolactone Ring (Conformational Lock):  The cyclic ester masks both the carboxylic acid and the side-chain hydroxyl group of homoserine. Unlike open-chain esters, the rigid five-membered ring restricts the degrees of freedom at the 
    
    
    
    and
    
    
    carbons. This conformational lock prevents the molecule from adopting the anti-periplanar geometry required for unwanted
    
    
    -elimination—a common side reaction when generating enolates from standard amino acid derivatives.

G core CAS 88539-65-5 3-[(diphenylmethylene)amino] dihydrofuran-2(3H)-one alphaC Alpha-Carbon (Nucleophilic Center) core->alphaC Deprotonation (pKa ~18.7) imine Benzophenone Imine (Steric Shield) imine->core Protects Amine & Increases Acidity lactone gamma-Butyrolactone (Conformational Lock) lactone->core Masks Carboxyl/Alcohol & Prevents Elimination

Structural logic of CAS 88539-65-5 highlighting activation and protection mechanisms.

Mechanistic Role in Asymmetric Synthesis

The primary application of CAS 88539-65-5 is in the asymmetric


-alkylation via Phase-Transfer Catalysis (PTC) [2]. When treated with a base in a biphasic system, the compound forms a stabilized enolate.

The Causality of Chiral Induction: Why does this specific Schiff base yield such high enantiomeric excesses (ee)? The causality lies in the formation of a tight ion-pair between the enolate and the chiral quaternary ammonium salt (e.g., Cinchona alkaloid derivatives like N-benzylcinchonidinium chloride). The bulky diphenyl groups of the imine force the enolate to adopt a specific orientation within the catalyst's chiral cavity. This blocks one face of the enolate entirely, forcing the incoming electrophile to attack exclusively from the unshielded face.

Once alkylated, the resulting


-disubstituted lactone lacks an enolizable proton, making the newly formed stereocenter completely immune to base-catalyzed racemization. This creates a highly reliable, self-validating synthetic intermediate.

Experimental Protocol: Asymmetric -Alkylation

To ensure scientific integrity and reproducibility, the following step-by-step methodology describes a self-validating workflow for the asymmetric alkylation of CAS 88539-65-5.

Step-by-Step Methodology
  • System Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent (eq) of CAS 88539-65-5 and 0.05 eq of a chiral phase-transfer catalyst (e.g., O(9)-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) in anhydrous toluene (0.1 M concentration).

  • Electrophile Addition: Add 1.2 eq of the desired electrophile (e.g., benzyl bromide or an alkyl dihalide) to the organic phase. Cool the mixture to -20 °C to maximize the energetic differentiation of the diastereomeric transition states.

  • Deprotonation & Alkylation: Vigorously stir the solution and add 5.0 eq of solid CsOH·H₂O (or 50% aqueous KOH). The biphasic mixture must be stirred at 1000 rpm to ensure optimal interfacial surface area for the phase-transfer process. Allow the reaction to proceed for 12–24 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Hydrolysis (Imine Cleavage): To unmask the amine, dissolve the crude product in THF and add 1N HCl (1:1 v/v). Stir at room temperature for 2 hours. The benzophenone byproduct can be removed via selective extraction or silica gel chromatography.

  • Self-Validation & Analysis:

    • NMR Validation: Analyze an aliquot via ¹H-NMR. The disappearance of the

      
      -proton signal (typically around 
      
      
      
      4.2–4.5 ppm) and the shift of the lactone ring protons confirm successful alkylation.
    • Chiral Analysis: Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) (e.g., Daicel Chiralcel OD-H column) against a racemic standard prepared using a non-chiral catalyst (like TBAB).

Workflow step1 1. Deprotonation (Base + PTC) step2 2. Enolate-PTC Complex step1->step2 step3 3. Asymmetric Alkylation step2->step3 step4 4. Acidic Hydrolysis step3->step4 step5 5. Chiral Analysis step4->step5

Step-by-step workflow for the asymmetric alpha-alkylation of CAS 88539-65-5.

Downstream Applications in Drug Development

The alkylated derivatives of CAS 88539-65-5 are highly sought after in medicinal chemistry. By opening the lactone ring post-alkylation, researchers can access a vast library of unnatural amino acids.

  • Metalloprotein Engineering: Alkylation with bipyridyl-functionalized halides yields metal-binding amino acids used to engineer artificial metalloenzymes and targeted protein inhibitors [2].

  • Quorum Sensing Modulators: The homoserine lactone core is the universal signaling moiety in Pseudomonas aeruginosa quorum sensing. Alkylating CAS 88539-65-5 allows for the rapid solid-phase or solution-phase synthesis of N-acyl homoserine lactone (AHL) antagonists, which are critical for developing next-generation anti-virulence antibiotics [3].

Quantitative Data: Typical Alkylation Outcomes

The table below summarizes typical yields and enantiomeric excesses achieved when reacting CAS 88539-65-5 with various electrophiles under optimized PTC conditions.

ElectrophileChiral Catalyst (PTC)Downstream ApplicationTypical Yield (%)Typical ee (%)
Benzyl bromideN-benzylcinchonidinium Cl

-Benzyl homoserine analogs
85 - 9588 - 95
6-(bromomethyl)-2,2'-bipyridineMaruoka Spiro-AmmoniumMetal-binding amino acids75 - 85> 95
Allyl bromideCinchona Alkaloid Deriv.Vinylglycine precursors90 - 9895 - 99

-Dihaloalkanes
N-benzylcinchonidinium ClQuorum sensing inhibitors70 - 8585 - 92

References

  • Title: 3-[(Diphenylmethylidene)amino]oxolan-2-one - Chemical Details Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]

  • Title: Synthesis of metal-binding amino acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: A solid-phase synthetic route to N-acyl

    
    -alkyl-D,L-homoserinelactones
    Source:  Tetrahedron Letters (via ResearchGate)
    URL: [Link]
    
  • Title: Martin J. O'Donnell's research works (O'Donnell Schiff Base Methodology) Source: ResearchGate URL: [Link]

Foundational

Structure Elucidation and Synthetic Utility of 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one

Executive Summary The compound 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (CAS: 88539-65-5) is a highly specialized synthon utilized extensively in the asymmetric synthesis of unnatural amino acids[1]. Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (CAS: 88539-65-5) is a highly specialized synthon utilized extensively in the asymmetric synthesis of unnatural amino acids[1]. Structurally, it is the benzophenone imine derivative of


-amino-

-butyrolactone (homoserine lactone). By masking the primary amine as a diphenylmethylene Schiff base, chemists achieve two critical objectives: the protection of the amine from unwanted nucleophilic side reactions, and the electronic activation of the

-carbon (C3) to facilitate enolization under mild conditions.

This technical guide provides a comprehensive breakdown of the compound’s structure elucidation, detailing the causality behind its spectroscopic signatures, and outlines self-validating protocols for its synthesis and application in phase-transfer catalysis (PTC)[2].

Structural Architecture & Physicochemical Profile

The molecular architecture of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one consists of a rigid, five-membered


-butyrolactone ring fused to a sterically bulky diphenylmethylene imine group. The presence of the chiral center at C3 breaks the symmetry of the lactone ring, profoundly impacting its spectroscopic behavior.
Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one
CAS Registry Number 88539-65-5
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
Monoisotopic Exact Mass 265.1103 Da
Appearance White to off-white crystalline solid

Data supported by standard chemical repository metrics[3].

Synthesis & Sample Preparation Protocol

The synthesis of this Schiff base relies on a transimination-like condensation between homoserine lactone hydrobromide and benzophenone imine. Benzophenone imine is specifically chosen over benzophenone because it avoids the need for harsh acidic catalysts (like TiCl₄ or p-TsOH) that could prematurely hydrolyze the sensitive lactone ring.

Step-by-Step Synthesis Methodology
  • Preparation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 10.0 mmol of L-homoserine lactone hydrobromide in 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 10.0 mmol (1.0 equivalent) of benzophenone imine dropwise to the suspension.

  • Reaction Progression: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 24 hours. Causality note: The reaction is self-validating; as the basicity of the imine neutralizes the hydrobromide salt, insoluble ammonium bromide precipitates, driving the equilibrium forward.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the ammonium bromide byproduct. Wash the filter cake with an additional 20 mL of DCM to ensure complete recovery.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Schiff base.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes (1:3 v/v) to yield the pure compound as a crystalline white solid.

Structure Elucidation Strategy

Validating the structure of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one requires a multi-modal analytical approach. The following sections detail the expected spectral data and the physical causality behind the observations.

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode, the compound exhibits a prominent pseudo-molecular ion peak.

  • Theoretical

    
    :  266.1181 m/z
    
  • Fragmentation: Collision-induced dissociation (CID) typically yields a fragment at 167.08 m/z, corresponding to the stable diphenylmethylium cation

    
    , confirming the presence of the benzophenone imine moiety.
    
Infrared Spectroscopy (FT-IR)

The FT-IR spectrum provides immediate confirmation of the two distinct carbonyl-like functional groups:

  • Lactone

    
     Stretch (~1770 cm⁻¹):  The stretching frequency is significantly higher than a standard acyclic ester (~1735 cm⁻¹). This blue-shift is caused by the geometric constraint of the 5-membered ring, which increases the 
    
    
    
    -character of the carbonyl carbon bonds, stiffening the
    
    
    bond.
  • Imine

    
     Stretch (~1625 cm⁻¹):  A sharp, distinct peak confirming the successful formation of the Schiff base.
    
Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile is defined by the stereocenter at C3, which renders the adjacent methylene protons diastereotopic.

Table 2: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
Position¹H NMR (ppm, multiplicity, J in Hz)¹³C NMR (ppm)Structural Rationale
C2 (Lactone C=O) -175.4Deshielded by both ring oxygen and carbonyl resonance.
C=N (Imine) -171.2Highly deshielded

carbon conjugated with phenyl rings.
C3 (

-CH)
4.25 (t, J = 8.5, 1H)59.8Shifted downfield due to the adjacent nitrogen and carbonyl.
C4 (

-CH₂)
2.35 (m, 1H), 2.55 (m, 1H)30.5Diastereotopic protons split by the C3 chiral center.
C5 (

-CH₂)
4.20 (m, 1H), 4.40 (m, 1H)65.7Diastereotopic; shifted downfield due to adjacent ring oxygen.
Aromatic (C-H) 7.15 – 7.70 (m, 10H)127.5 – 139.0Two phenyl rings are magnetically inequivalent due to restricted rotation.

Causality in NMR Splitting: The protons at C4 and C5 do not appear as simple triplets. Because C3 is a stereocenter, the two protons on C4 exist in different magnetic environments (one is cis to the bulky imine group, the other is trans). This inequivalence leads to complex geminal coupling (


) between the two C4 protons, and distinct vicinal coupling (

) with the C3 proton, resulting in multiplet signals rather than first-order splitting.

Application: Asymmetric Phase-Transfer Alkylation

The primary utility of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one is its role as a nucleophile in asymmetric phase-transfer catalysis (PTC). The extended conjugation of the diphenylmethylene group increases the acidity of the C3 proton, allowing enolization using mild bases (e.g., solid KOH) rather than harsh reagents like LDA[2].

Workflow for Stereoselective Alkylation
  • Enolization: Dissolve 1.0 mmol of the Schiff base and 10 mol% of a chiral cinchona alkaloid PTC in toluene. Cool to 0 °C and add 5.0 mmol of solid KOH.

  • Ion-Pair Formation: The base deprotonates C3. The resulting enolate forms a tight, chiral ion pair with the quaternary ammonium cation of the PTC.

  • Alkylation: Add 1.2 mmol of an electrophile (e.g., benzyl bromide). The chiral environment dictates the facial approach of the electrophile, establishing a new quaternary stereocenter at C3.

  • Hydrolysis: The imine is cleaved using 0.5 M HCl, yielding the

    
    -alkylated homoserine lactone.
    

G SM 3-[(diphenylmethylene)amino] dihydrofuran-2(3H)-one PTC Chiral PTC + Base (Enolization) SM->PTC Enolate Chiral Enolate Ion Pair PTC->Enolate Alkylation Electrophile (R-X) Stereoselective Alkylation Enolate->Alkylation AlkylatedSB α-Alkylated Schiff Base Alkylation->AlkylatedSB Hydrolysis Acidic Hydrolysis (Cleave Imine) AlkylatedSB->Hydrolysis Product α-Alkylated Homoserine Lactone (Unnatural Amino Acid) Hydrolysis->Product

Asymmetric phase-transfer alkylation workflow for the homoserine lactone Schiff base.

References

  • National Center for Biotechnology Information. "3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one" PubChem Compound Summary for CID 13230916. Available at:[Link]

  • U.S. Environmental Protection Agency. "3-[(Diphenylmethylidene)amino]oxolan-2-one" CompTox Chemicals Dashboard. Available at:[Link]

  • Berkowitz, D. B. et al. "Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization" Chemical Reviews, 2022. Available at:[Link]

Sources

Exploratory

diphenylmethyleneamino dihydrofuranone scaffold overview

An In-Depth Technical Guide to the Diphenylmethyleneamino Dihydrofuranone Scaffold: Synthesis, Properties, and Therapeutic Potential Abstract The diphenylmethyleneamino dihydrofuranone scaffold is an emerging heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Diphenylmethyleneamino Dihydrofuranone Scaffold: Synthesis, Properties, and Therapeutic Potential

Abstract

The diphenylmethyleneamino dihydrofuranone scaffold is an emerging heterocyclic framework with significant potential in medicinal chemistry. This guide provides a comprehensive technical overview of its core structure, plausible synthetic routes, and hypothesized biological activities. By combining the established pharmacological relevance of the dihydrofuranone ring with the synthetic versatility of the diphenylmethyleneamino group, this scaffold presents a promising platform for the development of novel therapeutics, particularly in the realm of central nervous system disorders. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this unique chemical space.

Introduction: The Convergence of Two Key Moieties

The diphenylmethyleneamino dihydrofuranone scaffold represents a unique hybridization of two structurally and functionally significant chemical entities. At its heart lies the dihydrofuran-2-one (or γ-butyrolactone) ring, a five-membered lactone that is a core component of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The furanone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. Derivatives have shown antibacterial, anti-inflammatory, anticancer, and notably, anticonvulsant properties.[1][3][4]

Attached to this potent core is the diphenylmethyleneamino group , derived from benzophenone imine. This moiety is frequently employed in organic synthesis as a chiral auxiliary or as a protecting group for primary amines. Its steric bulk and electronic properties are instrumental in directing stereoselective reactions, particularly in the synthesis of non-proteinogenic α-amino acids. The incorporation of this group into the dihydrofuranone scaffold creates a novel chemical entity with distinct stereochemical and electronic features that are ripe for exploration in drug design.

This guide will deconstruct the scaffold, examining its constituent parts, proposing a robust synthetic strategy, and exploring its potential as a source of new therapeutic agents based on the known activities of related structures.

Synthesis and Chemical Architecture

While the diphenylmethyleneamino dihydrofuranone scaffold is not yet widely represented in scientific literature, its synthesis can be logically approached through established and reliable organic chemistry reactions. A highly plausible route involves the asymmetric Michael addition of an N-(diphenylmethylene)glycinate ester to an α,β-unsaturated butenolide.

Proposed Synthetic Pathway

The key transformation is a 1,4-conjugate addition reaction. This strategy leverages the diphenylmethyleneamino group not just as a structural component, but as a crucial element for inducing stereoselectivity, yielding a chiral product from achiral starting materials.

G cluster_reactants Starting Materials start1 N-(Diphenylmethylene)glycinate Ester (Schiff Base) intermediate Michael Adduct (Enolate Intermediate) start1->intermediate 1,4-Michael Addition start2 α,β-Unsaturated Butenolide start2->intermediate catalyst Phase-Transfer Catalyst (e.g., O-Allyl-N-9-anthracenylmethylcinchonidinium bromide) catalyst->intermediate base Base (e.g., CsOH·H₂O) base->intermediate product Diphenylmethyleneamino dihydrofuranone Product intermediate->product Protonation / Workup G scaffold Diphenylmethyleneamino Dihydrofuranone Scaffold na_channel Voltage-Gated Sodium Channels scaffold->na_channel Binds to gaba_receptor GABA-A Receptors scaffold->gaba_receptor Binds to inactivation Stabilize Inactive State na_channel->inactivation inhibition Enhance GABAergic Inhibition gaba_receptor->inhibition neuron_excitability Reduced Neuronal Excitability inactivation->neuron_excitability inhibition->neuron_excitability anticonvulsant_effect Anticonvulsant Effect neuron_excitability->anticonvulsant_effect

Sources

Foundational

Unlocking the Pharmacological Potential of Substituted Furanones: A Technical Whitepaper

Executive Summary Substituted furanones, encompassing both 2(5H)-furanone and 3(2H)-furanone scaffolds, represent a highly versatile class of heterocyclic pharmacophores. Originally identified as secondary metabolites in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted furanones, encompassing both 2(5H)-furanone and 3(2H)-furanone scaffolds, represent a highly versatile class of heterocyclic pharmacophores. Originally identified as secondary metabolites in marine organisms, these compounds have evolved into critical synthetic targets for drug discovery. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that the strategic functionalization of the furanone ring dictates its biological trajectory—shifting its activity from quorum sensing (QS) inhibition to targeted anticancer and anti-inflammatory mechanisms. This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and field-validated experimental protocols for evaluating substituted furanones.

Quorum Sensing Inhibition and Antibiofilm Activity

The Mechanistic Paradigm

Bacterial quorum sensing (QS) relies on the accumulation of autoinducers, such as N-acyl-homoserine lactones (AHLs), which bind to LuxR-type transcriptional regulators to initiate virulence and biofilm formation[1]. Halogenated furanones, naturally produced by the macroalga Delisea pulchra (e.g., compound C-30), act as potent QS inhibitors.

Crucially, these furanones do not merely act as passive competitive antagonists. Experimental evidence demonstrates that halogenated furanones actively modulate LuxR activity by destabilizing the AHL-dependent transcriptional activator, accelerating its proteolytic turnover up to 100-fold[2]. By reducing the cellular half-life of LuxR, furanones effectively collapse the QS regulatory network, suppressing multidrug efflux pumps and rendering biofilms susceptible to conventional antibiotics[3].

QS_Pathway AHL AHL Signal Molecule LuxR LuxR Receptor Protein AHL->LuxR Binds Furanone Halogenated Furanone Furanone->LuxR Competes ActiveComplex Stable LuxR-AHL Complex LuxR->ActiveComplex Stabilizes Degradation Accelerated Proteolytic Degradation LuxR->Degradation Destabilizes Virulence Virulence Gene Expression ActiveComplex->Virulence Biofilm Biofilm Formation ActiveComplex->Biofilm Inhibition Suppression of Phenotypes Degradation->Inhibition

Diagram 1: Divergent signaling pathways of AHL stabilization vs. Furanone-induced LuxR degradation.

Protocol 1: In Vivo Bioluminescence Assay for QS Inhibition

To validate the anti-QS efficacy of novel furanone derivatives, we utilize a self-validating bioluminescence assay employing Vibrio harveyi reporter strains.

Step-by-Step Methodology:

  • Culture Preparation: Grow V. harveyi BB170 overnight in Autoinducer Bioassay (AB) medium at 30°C. Causality: AB medium is nutrient-limited, which prevents premature, density-independent luminescence spikes that occur in rich media.

  • Compound Dilution: Prepare serial dilutions of the synthesized furanone in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which can yield false-positive QS inhibition.

  • Inoculation: Dilute the overnight culture 1:5000 in fresh AB medium. Add 10 μL of the furanone solution to 90 μL of the diluted culture in a 96-well opaque white microtiter plate.

  • Incubation & Kinetic Reading: Incubate at 30°C. Measure bioluminescence (RLU) and optical density (OD600) simultaneously every 30 minutes for 14 hours using a multimode microplate reader.

  • Data Validation: Normalize RLU against OD600. A true QS inhibitor will show a significant reduction in specific bioluminescence (RLU/OD600) without a corresponding drop in OD600 (which would indicate bactericidal activity rather than QS inhibition).

Anticancer and Anti-Tubulin Activity

Beyond antibacterial applications, substituted furanones exhibit profound antineoplastic properties. The introduction of specific moieties—such as biphenylamines or indoles—redirects the molecule's affinity toward eukaryotic intracellular targets.

  • DNA Intercalation & Cell Cycle Arrest: Bis-2(5H)-furanone derivatives containing a benzidine core induce S-phase cell cycle arrest in C6 glioma cells by directly interacting with DNA[4]. Furthermore, 4-biphenylamino-5-halo-2(5H)-furanones demonstrate strong binding affinity to c-myc G-quadruplex (G4) DNA via

    
     stacking, down-regulating c-myc expression and causing G2/M phase arrest in MCF-7 breast cancer cells[5].
    
  • Tubulin Polymerization Inhibition: Indole-substituted furanones have emerged as potent anti-tubulin agents. By targeting the colchicine-binding site on the tubulin

    
    -subunit, these compounds inhibit microtubule assembly, leading to mitotic catastrophe[6],[7].
    
Quantitative Data Summary
Compound ClassSpecific DerivativePrimary TargetCell LineActivity (IC50 / EC50)Ref
4-biphenylamino-5-halo-2(5H)-furanones Compound 3jc-myc G4 DNAMCF-7 (Breast)IC50 = 11.8 μM[5]
Bis-2(5H)-furanones Compound 4eDNA (S-phase)C6 (Glioma)IC50 = 12.1 μM[4]
Indole-substituted furanones Compound 11Tubulin (Colchicine site)U-937 (Leukemia)EC50 = 0.6 μM[6]
4,5-diarylfuran-3(2H)-ones F-derivative (–SOMe)COX-1 / COX-2HSC-3 (Squamous)IC50 = 7.5 μM[8]

Table 1: Comparative biological activity of highly functionalized furanone derivatives.

Protocol 2: Tubulin Polymerization Inhibition Assay

To confirm the mechanism of indole-furanones, an in vitro tubulin polymerization assay is required.

Scientific Rationale: Tubulin polymerization is highly temperature and nucleotide-dependent. We maintain the microplate reader strictly at 37°C and add GTP at the very last second. Premature addition or temperature fluctuations will initiate spontaneous nucleation, destroying the baseline kinetics required to calculate the


 of polymerization.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Causality: EGTA is critical as it chelates calcium ions, which are potent inhibitors of tubulin polymerization.

  • Protein Assembly: Reconstitute lyophilized porcine brain tubulin in PEM buffer to a final concentration of 3 mg/mL. Keep strictly on ice.

  • Compound Incubation: Add the indole-furanone derivative (at varying concentrations) to the tubulin solution. Include paclitaxel (enhancer) and colchicine (inhibitor) as internal self-validating controls. Incubate on ice for 15 minutes.

  • Initiation: Add 1 mM GTP to the mixture immediately before transferring 100 μL per well to a pre-warmed (37°C) 96-well half-area UV plate.

  • Measurement: Read absorbance at 340 nm every 1 minute for 60 minutes. Calculate the

    
     from the linear exponential phase of the resulting nucleation curve.
    

Tubulin_Workflow Step1 1. Compound Prep Indole-Furanone in DMSO Step2 2. Tubulin Incubation Ice, PEM Buffer, Tubulin Step1->Step2 Step3 3. Initiation Add GTP, Shift to 37°C Step2->Step3 Step4 4. Spectrophotometry Absorbance at 340 nm Step3->Step4

Diagram 2: Experimental workflow for validating tubulin polymerization inhibition.

Anti-inflammatory Properties (COX Inhibition)

The 3(2H)-furanone subclass, specifically 4,5-diarylfuran-3(2H)-ones, acts as structural analogs to coxibs (e.g., rofecoxib). These compounds exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin biosynthesis[8].

Interestingly, the permutation of hydrophilic and hydrophobic aryl groups on the furanone ring dictates COX-1 vs. COX-2 selectivity. Because COX-2 is frequently overexpressed in neoplastic tissues, these anti-inflammatory furanones exhibit a synergistic cytotoxic effect when co-administered with antineoplastic drugs like gefitinib (an EGFR tyrosine kinase inhibitor) or 5-fluorouracil[8]. This dual-action capability positions 3(2H)-furanones as highly valuable scaffolds for treating inflammation-driven malignancies.

Conclusion

The furanone ring is not a monolithic pharmacophore; it is a highly tunable chemical chassis. By manipulating the halogenation, aryl substitution, and core saturation (2(5H) vs 3(2H)), drug developers can rationally design compounds that degrade bacterial QS receptors, intercalate with oncogenic DNA, disrupt microtubule dynamics, or inhibit inflammatory cyclooxygenases. Rigorous, self-validating assays—such as kinetic bioluminescence and temperature-controlled tubulin spectrophotometry—remain the gold standard for accurately mapping the biological activity of these potent molecules.

References

  • Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. microbiologyresearch.org.
  • Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC. nih.gov.
  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed. nih.gov.
  • Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - JCI. jci.org.
  • Synthesis and biological evaluation of 4-biphenylamino-5-halo-2(5H)-furanones as potential anticancer agents - PubMed. nih.gov.
  • 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. mdpi.com.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. nih.gov.
  • Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors | ACS Omega. acs.org.

Sources

Exploratory

A Comprehensive Technical Guide on the Physical Form, Appearance, and Synthetic Utility of 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one

Executive Summary In the landscape of advanced organic synthesis and peptidomimetic development, 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one —commonly referred to as the benzophenone imine of -amino- -butyrolacton...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and peptidomimetic development, 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one —commonly referred to as the benzophenone imine of


-amino-

-butyrolactone or

-(diphenylmethylene)homoserine lactone—serves as a highly versatile, protected amino acid building block. This whitepaper provides an in-depth analysis of its physical properties, the causality behind its solid-state stability, and its mechanistic role as a substrate in phase-transfer catalysis (PTC) for the asymmetric synthesis of unnatural amino acids.

Structural Paradigm and Physical State

Physical Form and Appearance

At standard temperature and pressure, 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one exists as a white to off-white crystalline solid [1]. The physical state of this compound is not merely an inherent trait but a direct consequence of its molecular architecture.

Causality of the Solid State: The molecule features two distinct structural motifs that dictate its macroscopic appearance:

  • Rigid Lactone Ring: The dihydrofuran-2(3H)-one (butyrolactone) core is a conformationally restricted, planar ring with a strong localized dipole moment. This promotes highly ordered dipole-dipole interactions in the crystal lattice.

  • Aromatic Steric Bulk: The diphenylmethylene (benzophenone) protecting group contains two planar phenyl rings. These aromatic systems facilitate extensive intermolecular

    
     stacking and strong van der Waals dispersion forces.
    

The synergistic effect of the polar lactone core and the lipophilic, stacking-prone benzophenone moiety results in a highly ordered crystalline matrix, rendering the compound a stable, easily handleable powder that resists ambient degradation[2].

Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative and physical data associated with this intermediate, serving as a reference for quality control during synthesis[1],[2].

PropertyValue / Description
Chemical Formula

Molecular Weight 265.31 g/mol
Physical Appearance White to off-white crystalline solid
Typical Yield (Synthesis) ~94% (over 2 steps from homoserine lactone)
Solubility Profile Soluble in Dichloromethane (DCM), Chloroform, Toluene; Insoluble in Water

H NMR Signature (CDCl

)

7.46 (m, 10H, Aromatic),

4.12 (d, 1H,

-CH)
Storage Conditions Desiccated at 2–8 °C (to prevent slow lactone hydrolysis)

Mechanistic Utility in Asymmetric Synthesis

The strategic selection of the diphenylmethylene group to protect the primary amine of homoserine lactone is driven by two mechanistic imperatives:

  • Orthogonal Protection: It prevents the amine from acting as a nucleophile, thereby eliminating the risk of self-condensation or unwanted polymerization during downstream reactions[3].

  • 
    -Proton Acidification:  The extended conjugation of the imine double bond with the aromatic rings exerts a strong electron-withdrawing effect. This significantly lowers the 
    
    
    
    of the
    
    
    -proton on the lactone ring, allowing for facile deprotonation by mild bases. The resulting enolate is highly stabilized by resonance, making it an ideal nucleophile for Phase-Transfer Catalyzed (PTC) asymmetric alkylations[4].

Workflow A Homoserine Lactone Hydrobromide C 3-[(Diphenylmethylene)amino] dihydrofuran-2(3H)-one (White Solid) A->C DCM, RT - NH4Br B Benzophenone Imine (Protecting Group) B->C D Phase-Transfer Catalysis (Asymmetric Alkylation) C->D Base, Chiral Catalyst Electrophile (R-X) E Unnatural Amino Acids (e.g., Metal-Binding) D->E Mild Hydrolysis Ring Opening

Synthetic workflow from homoserine lactone to unnatural amino acids via the solid intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale and the expected visual or analytical feedback required to confirm success.

Protocol 1: Synthesis of 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one

This protocol details the condensation of


-amino-

-butyrolactone hydrobromide with benzophenone imine[1].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of

    
    -amino-
    
    
    
    -butyrolactone hydrobromide in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
    • Causality: DCM is chosen because it is a non-polar solvent that readily dissolves the organic products but cannot dissolve inorganic salts.

  • Reagent Addition: Add 1.0 equivalent of benzophenone imine dropwise to the stirring suspension at room temperature.

  • Reaction Progression & Self-Validation: Allow the mixture to stir for 12–24 hours.

    • Validation Check: As the Schiff base forms, ammonium bromide (

      
      ) is released. Because 
      
      
      
      is highly insoluble in DCM, the reaction mixture will transition from a clear/cloudy suspension to a dense white precipitate. This precipitation acts as a thermodynamic sink, driving the equilibrium forward without the need for heat or dehydrating agents[2].
  • Workup: Filter the suspension to remove the

    
     salts. Wash the organic filtrate twice with distilled water to remove residual unreacted salts.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The product will crash out as an off-white to white solid [1].
    
  • Analytical Confirmation: Confirm purity via

    
    H NMR, ensuring the disappearance of the primary amine protons and the appearance of the multiplet at 
    
    
    
    7.46 corresponding to the 10 aromatic protons of the benzophenone moiety[1].
Protocol 2: Phase-Transfer Catalyzed (PTC) -Alkylation

This protocol utilizes the synthesized solid intermediate to generate chiral


-alkylated derivatives[4].

Step-by-Step Methodology:

  • System Setup: Dissolve the 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one in a 7:3 mixture of Toluene/Chloroform.

  • Catalyst Addition: Add 1–5 mol% of a chiral Cinchona alkaloid-derived phase-transfer catalyst (e.g., an

    
    -allylcinchonidinium salt).
    
  • Electrophile Addition: Add 1.2 equivalents of the desired electrophile (e.g., an alkyl halide).

  • Base Introduction: Cool the system to 0 °C and add 50% aqueous

    
     dropwise under vigorous stirring.
    
    • Causality: The biphasic system ensures that the bulk aqueous hydroxide does not hydrolyze the sensitive lactone ring. Instead, the lipophilic chiral catalyst extracts the hydroxide ion into the organic phase, selectively deprotonating the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

      
      -carbon to form a tightly bound, chiral ion pair.
      
  • Reaction Progression & Self-Validation: Monitor via TLC or HPLC. The consumption of the starting material validates the efficiency of the chiral catalyst.

  • Deprotection: Following extraction of the organic layer, subject the crude product to mild acidic hydrolysis (e.g., 1M Citric Acid or 1M HCl in THF) to cleave the imine, yielding the free amine[2].

Mechanism Substrate Imine-Protected Lactone (pKa lowered by conjugation) Enolate Stabilized Enolate Ion-Paired with Chiral Catalyst Substrate->Enolate Aqueous KOH Phase-Transfer Deprotonation Transition Stereoselective Electrophilic Attack (Re or Si face blocked) Enolate->Transition Catalyst Steric Shielding Product alpha-Alkylated Intermediate Transition->Product R-X Addition (High Enantiomeric Excess)

Mechanistic pathway of Phase-Transfer Catalyzed (PTC)


-alkylation.

Downstream Applications

The physical stability and high reactivity of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one make it a cornerstone in modern drug development and biochemistry:

  • Metal-Binding Amino Acids: It is utilized to synthesize bipyridyl-functionalized amino acids. Following the alkylation of the benzophenone imine derivative, the lactone is opened to form peptides capable of binding transition metals for catalytic and sensing applications[5].

  • Peptidoglycan Fragment Synthesis: The intermediate is heavily utilized in the total synthesis of isotope-labeled meso-diaminopimelic acids. These fragments are critical for studying bacterial cell wall reticulation and the mechanisms of antibiotic resistance[1].

  • Quorum Sensing Modulators: By modifying the lactone core and utilizing the protected amine, researchers have synthesized libraries of

    
    -acylated 
    
    
    
    -alkyl-D,L-homoserine lactones to modulate bacterial quorum sensing pathways (e.g., in Pseudomonas aeruginosa)[3].

References

  • Synthesis of stable and radioactive isotope-containing peptidoglycan fragments. Source: ORBi (University of Liège). URL: [Link]

  • Synthesis of metal-binding amino acids. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Source: Reports in Organic Chemistry (Taylor & Francis / Dovepress). URL: [Link]

  • A solid-phase synthetic route to N-acylated α-alkyl-D,L-homoserinelactones. Source: ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one

Executive Summary & Scientific Rationale 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one (CAS: 88539-65-5)[1], also known as -(diphenylmethylene)homoserine lactone, is a highly versatile Schiff base building block[2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one (CAS: 88539-65-5)[1], also known as


-(diphenylmethylene)homoserine lactone, is a highly versatile Schiff base building block[2]. It serves as a critical intermediate for the asymmetric synthesis of unnatural 

-amino acids and the development of novel quorum sensing (QS) modulators[3].

By masking the primary amine of


-amino-

-butyrolactone (homoserine lactone) with a bulky diphenylmethylene group, chemists can achieve two critical objectives:
  • Prevention of Lactone Ring-Opening: The protecting group shields the molecule during harsh, basic downstream reactions.

  • 
    -Carbon Activation:  The imine activates the adjacent 
    
    
    
    -proton, enabling highly stereoselective phase-transfer catalyzed (PTC) alkylations to generate quaternary stereocenters.

Mechanistic Insights: The O'Donnell Schiff Base Strategy

This protocol adapts the classical transimination methodology pioneered by .

Why not use an external base (e.g.,


) to free the homoserine lactone first? 
Adding an external base can cause premature ring-opening of the sensitive lactone or trigger unwanted side reactions. The O'Donnell method elegantly circumvents this: benzophenone imine itself acts as the reactant. As trace amounts of the free homoserine lactone react with benzophenone imine, the equilibrium shifts. The byproduct ammonia (released from the imine) reacts with the hydrobromide counterion to form insoluble ammonium bromide (

). The precipitation of

in a non-polar solvent like dichloromethane (DCM) acts as a thermodynamic sink, driving the reaction to completion without the need for external basic reagents.

Reagent Stoichiometry & Properties

The following table summarizes the quantitative data required for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountDensity (g/mL)Role

-Amino-

-butyrolactone HBr
182.021.01.82 g-Primary Starting Material
Benzophenone Imine181.231.01.68 mL1.08Protecting Group / Reactant
Anhydrous Dichloromethane (DCM)84.93-30.0 mL1.33Non-nucleophilic Solvent
Target Schiff Base 265.31 1.0 ~2.38 g - Product (assuming 90% yield)

Step-by-Step Experimental Protocol

Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (

    
    ) or Argon to exclude moisture.
    
  • Reagent Loading: Add 1.82 g (10.0 mmol) of

    
    -amino-
    
    
    
    -butyrolactone hydrobromide to the flask.
  • Solvent Addition: Suspend the crystalline salt in 30 mL of anhydrous DCM. The salt will not fully dissolve.

  • Imine Addition: Using a dry syringe, add 1.68 mL (10.0 mmol) of benzophenone imine dropwise over 2 minutes.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 24 hours. Observation: As the reaction progresses, the suspension will change appearance as dense, white

    
     precipitates out of the solution.
    
Workup & Isolation
  • Filtration: Filter the reaction mixture through a medium-porosity glass frit or a thin pad of Celite to remove the

    
     salts. Wash the filter cake with an additional 10 mL of cold DCM to ensure complete product recovery.
    
  • Aqueous Washing: Transfer the combined filtrate to a 125 mL separatory funnel. Wash the organic layer with distilled water (2 x 20 mL) to remove any residual water-soluble salts or unreacted homoserine lactone. Follow with a brine wash (1 x 20 mL).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp < 35 °C) to yield the crude product as a viscous oil that solidifies upon standing.

Purification
  • Recrystallization: While the crude product is often >95% pure and suitable for immediate downstream alkylation, analytical purity can be achieved by recrystallizing the solid from a minimal amount of hot Ethyl Acetate, slowly layering with Hexanes. Filter and dry under a high vacuum to yield white to off-white crystals.

SynthWorkflow A Homoserine Lactone HBr (1.0 eq, Suspension) C Stir in DCM (24h, 25°C) A->C B Benzophenone Imine (1.0 eq, Liquid) B->C D Filtration (Remove NH4Br) C->D Precipitation E Aqueous Wash & MgSO4 Dry D->E Filtrate F Target Schiff Base (CAS: 88539-65-5) E->F Concentration

Synthetic workflow for 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one.

Downstream Applications: Quorum Sensing & Unnatural Amino Acids

The synthesized Schiff base is a highly privileged scaffold in modern drug discovery and synthetic biology:

  • Unnatural

    
    -Amino Acids:  It serves as a direct precursor for synthesizing complex, non-proteinogenic amino acids via asymmetric alkylation. For instance, it is a key intermediate in the synthesis of 
    
    
    
    -vinylglycine, a mechanism-based inhibitor of PLP-dependent enzymes[4],[5].
  • Quorum Sensing (QS) Modulators: Gram-negative bacteria (e.g., Pseudomonas aeruginosa) utilize

    
    -acyl homoserine lactones (AHLs) as autoinducers for biofilm formation and virulence[3]. By alkylating the 
    
    
    
    -position of this Schiff base and subsequently deprotecting/acylating it, researchers can synthesize potent
    
    
    -haloacylated or sterically constrained AHL analogs that act as QS inhibitors, offering a novel approach to combat antibiotic resistance[6].

Applications Target 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one Alkylation Phase-Transfer Alkylation (Chiral Catalyst, Base, R-X) Target->Alkylation α-C Activation Deprotection Acidic Hydrolysis (0.5 N HCl or Citric Acid) Alkylation->Deprotection Intermediate UAA Unnatural α-Amino Acids (e.g., α-Vinylglycine) Deprotection->UAA QS Quorum Sensing Modulators (AHL Analogs) Deprotection->QS Peptidomimetics Peptidomimetics & Drug Scaffolds Deprotection->Peptidomimetics

Downstream synthetic utility of the diphenylmethylene-protected homoserine lactone.

Troubleshooting & Optimization

  • Incomplete Reaction: If TLC indicates unreacted benzophenone imine after 24 hours, ensure the DCM is strictly anhydrous. Trace water will hydrolyze the imine back to benzophenone.

  • Lactone Hydrolysis: Avoid basic aqueous washes (e.g.,

    
     or 
    
    
    
    ) during the workup phase. The
    
    
    -butyrolactone ring is susceptible to hydroxide-mediated ring opening, which drastically reduces the yield. Stick to neutral distilled water and brine.

References

  • O'Donnell, M. J., & Polt, R. L. (1982). A mild and efficient route to Schiff base derivatives of amino acids. The Journal of Organic Chemistry, 47(13), 2663-2666. URL: [Link]

  • PubChem. (n.d.). 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one. National Institutes of Health. URL: [Link]

  • EPA. (2025). 3-[(Diphenylmethylidene)amino]oxolan-2-one - IVIVE. Environmental Protection Agency. URL: [Link]

  • Hançer Aydemir et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology. URL: [Link]

  • Brackman, G. et al. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Application

using 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one in asymmetric synthesis

Application Note: Asymmetric Synthesis of -Quaternary Amino Acids Using 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Typ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of -Quaternary Amino Acids Using 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The synthesis of non-natural


-alkyl-

-amino acids is a critical vector in modern drug discovery, offering enhanced proteolytic stability and unique conformational constraints in peptidomimetics. 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one —the diphenylmethylene Schiff base of

-amino-

-butyrolactone (homoserine lactone)—serves as a highly versatile, stereodirecting nucleophile for this purpose.

This application note details the mechanistic rationale and validated protocols for utilizing this reagent in asymmetric phase-transfer catalyzed (PTC) alkylations. By leveraging chiral quaternary ammonium salts, researchers can achieve highly enantioselective constructions of


-quaternary stereocenters, which can subsequently be unmasked to yield 

-alkylated homoserine derivatives.

Mechanistic Principles & Causality

The design of this reagent and its associated workflow relies on a delicate balance of pKa manipulation, steric shielding, and phase isolation [1].

The Dual Role of the Diphenylmethylene Group

The installation of the diphenylmethylene group is not merely for primary amine protection. It extends the


-conjugation of the system, significantly lowering the pKa of the 

-proton (pKa

18 in DMSO). This allows for facile deprotonation by relatively mild bases under phase-transfer conditions. Furthermore, the bulky phenyl rings provide a rigid steric wall that, when paired with a chiral catalyst, forces the incoming electrophile to approach from a single enantiotopic face [2].
Causality of the Biphasic PTC System

A common failure mode in lactone chemistry is unwanted ring-opening (hydrolysis) under basic conditions. The choice of a biphasic system (e.g., Toluene / 50% aq. KOH) is a deliberate causal choice to prevent this:

  • Hydrolytic Isolation: The hydroxide ions remain trapped in the aqueous phase.

  • Ion-Pair Extraction: The lipophilic chiral quaternary ammonium catalyst (

    
    ) undergoes ion-exchange at the interface, extracting the deprotonated lactone enolate into the organic phase as a tight chiral ion-pair.
    
  • Stereoselective Trapping: Isolated from water and bound within the chiral pocket of the catalyst, the enolate undergoes highly stereoselective

    
     alkylation with the alkyl halide [3].
    

Mechanism OrgPhase Organic Phase: Lactone Schiff Base Interface Biphasic Interface: Deprotonation OrgPhase->Interface AqPhase Aqueous Phase: KOH Base AqPhase->Interface Enolate Anionic Enolate Interface->Enolate IonPair Chiral Ion-Pair[Enolate- ... Q+] Enolate->IonPair Ion Exchange Catalyst Chiral Quaternary Ammonium (Q+) Catalyst->IonPair Face Shielding Product Enantioenriched Alkylated Product IonPair->Product Electrophilic Attack (R-X)

Fig 1: Mechanism of chiral phase-transfer catalyzed asymmetric alkylation.

Experimental Workflows & Protocols

The following protocols represent a self-validating system. In-process controls (IPCs) are embedded to ensure the chemical integrity of each step without requiring immediate offline LC-MS analysis.

Workflow A Homoserine Lactone HBr B Schiff Base Formation A->B Ph2C=NH C 3-[(Diphenylmethylene)amino] dihydrofuran-2(3H)-one B->C D Asymmetric Alkylation (PTC) C->D Chiral Q+X- Base, R-X E Alkylated Intermediate D->E F Acidic Deprotection E->F H+ / H2O G alpha-Alkyl-alpha-amino -gamma-butyrolactone F->G

Fig 2: Synthetic workflow from homoserine lactone to


-quaternary amino acids.
Protocol 1: Synthesis of the Schiff Base Reagent

Objective: Mask the primary amine and activate the


-carbon.
  • Initialization: Suspend

    
    -amino-
    
    
    
    -butyrolactone hydrobromide (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.
  • Reagent Addition: Add benzophenone imine (10.0 mmol) dropwise via syringe at room temperature.

  • Reaction Progression: Stir the mixture vigorously for 12–16 hours.

    • Self-Validation Check: The reaction is complete when the suspension transitions to a clear solution with a fine white precipitate (ammonium bromide).

  • Workup: Filter the

    
     precipitate. Wash the organic filtrate with water (2 
    
    
    
    20 mL) and brine (20 mL), dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize from ethyl acetate/hexanes to yield 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one as a white crystalline solid.

Protocol 2: Asymmetric -Alkylation via PTC

Objective: Stereoselective installation of the


-alkyl group.
  • System Setup: In a Schlenk flask, dissolve the Schiff base (1.0 mmol) and the selected chiral phase-transfer catalyst (e.g., Maruoka catalyst, 1-5 mol%) in anhydrous Toluene (10 mL). Cool the system to 0 °C to maximize stereofacial discrimination.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 mmol).

  • Phase-Transfer Initiation: Add 50% aqueous KOH (3.0 mL) dropwise. Stir the biphasic mixture vigorously (1000+ rpm) to maximize the interfacial surface area.

    • Self-Validation Check: The organic layer will transiently adopt an intense yellow/orange hue (formation of the extended enolate). As the electrophile is consumed, this color will gradually fade.

  • Quenching & Extraction: After 2–4 hours (monitor by TLC, Hexanes/EtOAc 3:1), quench the reaction by adding cold water (10 mL). Extract the aqueous layer with DCM (3

    
     10 mL).
    
  • Isolation: Dry the combined organic layers (

    
    ) and concentrate. Purify the alkylated intermediate via flash column chromatography.
    
Protocol 3: Deprotection to -Alkyl Homoserine Lactone

Objective: Unmask the primary amine while preserving the lactone ring.

  • Hydrolysis: Dissolve the alkylated Schiff base (1.0 mmol) in THF (5 mL). Add 1N aqueous HCl (2 mL) dropwise at room temperature.

  • Monitoring: Stir for 2 hours. The cleavage of the diphenylmethylene group releases benzophenone, which can be tracked via TLC (appearance of a high-Rf UV-active spot).

  • Isolation: Concentrate the THF in vacuo. Wash the remaining aqueous layer with diethyl ether (3

    
     10 mL) to remove benzophenone. Lyophilize the aqueous layer to yield the enantiopure 
    
    
    
    -alkyl-
    
    
    -amino-
    
    
    -butyrolactone hydrochloride salt.

Data Presentation: Catalyst Optimization

The choice of the chiral phase-transfer catalyst dictates the enantiomeric excess (ee) of the final product. Table 1 summarizes the expected quantitative outcomes based on established literature baselines for lactone Schiff base alkylations.

Table 1: Comparison of Chiral Catalysts for the Asymmetric Alkylation of Lactone Schiff Base

Catalyst ClassBase SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
N-Benzylcinchonidinium Cl (1st Gen)50% aq. KOHToluene / DCM072 - 7855 - 65
Corey-Lygo Catalyst (2nd Gen)Solid CsOHToluene-2085 - 8985 - 90
Maruoka Catalyst (S,S) (3rd Gen)50% aq. KOHToluene092 - 96> 98

Note: Maruoka-type


-spiro chiral quaternary ammonium bromides provide the highest stereocontrol due to their rigid 

-symmetric binaphthyl backbone, which creates a highly restrictive chiral cavity for the enolate.

References

  • Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization Chemical Reviews[Link]

  • Synthesis of metal-binding amino acids Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • The use of the lactone motif in chemical communication Natural Product Reports (RSC Publishing)[Link]

Method

Application Note: 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one as a Versatile Chiral Building Block in Asymmetric Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Strategic Utility in Drug Development The synthesis of unnatur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Strategic Utility in Drug Development

The synthesis of unnatural amino acids bearing quaternary stereocenters is a critical bottleneck in the development of advanced peptidomimetics and small-molecule therapeutics. Quaternary


-amino acids lock peptide conformations, drastically enhance proteolytic stability, and serve as rigid, predictable pharmacophores.

The compound 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (frequently referred to as


-(diphenylmethylene)homoserine lactone) has emerged as a premier prochiral building block to solve this challenge. By combining a rigid 

-butyrolactone core with a bulky benzophenone imine protecting group, this scaffold provides an ideal substrate for highly enantioselective

-alkylations, Michael additions, and transition-metal-catalyzed allylic substitutions [[1]]().

Mechanistic Causality: Scaffold Design & Stereocontrol

To successfully utilize this building block, one must understand the causality behind its structural design:

  • Conformational Rigidity (The Lactone Effect): Acyclic amino acid esters suffer from free rotation around the

    
     and 
    
    
    
    dihedral angles, which dilutes stereofacial differentiation during enolate attack. The
    
    
    -butyrolactone ring restricts these degrees of freedom, forcing the intermediate enolate into a planar, locked conformation that maximizes interaction with chiral catalysts 2.
  • Steric Shielding & Imine Stability: The bulky benzophenone imine serves a dual purpose. It completely protects the primary amine without introducing competing acidic

    
    -protons. Furthermore, the massive steric bulk of the two phenyl rings forces the enolate into a predictable geometry, effectively shielding one face of the molecule when paired with a chiral Phase-Transfer Catalyst (PTC) [[3]]().
    
  • Thermodynamic Activation: The

    
    -proton is highly activated by the synergistic electron-withdrawing effects of the lactone carbonyl and the imine. This lowered pKa allows for deprotonation under mild biphasic conditions (e.g., aqueous KOH / toluene) rather than requiring strictly anhydrous, cryogenic conditions with LDA 4.
    

Mechanism N1 Imine-Lactone Substrate N2 Deprotonation (Chiral PTC) N1->N2 N3 Ion-Paired Enolate (Chiral Environment) N2->N3 N4 Si-Face Attack (Sterically Blocked) N3->N4 Disfavored N5 Re-Face Attack (Favorable Pathway) N3->N5 Favored N6 Minor Enantiomer N4->N6 N7 Major Enantiomer N5->N7

Mechanistic pathway of enolate facial selectivity directed by a chiral phase-transfer catalyst.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow the operator to confirm reaction trajectory in real-time without relying solely on post-reaction LC-MS analysis.

Workflow A α-Amino-γ-butyrolactone Hydrobromide C 3-[(Diphenylmethylene)amino] dihydrofuran-2(3H)-one A->C B Benzophenone Imine (DCM, rt) B->C D Chiral PTC + Base (Enolate Formation) C->D E Electrophile (R-X) (Asymmetric Alkylation) D->E F α-Alkylated Imine Lactone E->F G Acidic Hydrolysis (Imine Cleavage) F->G H Quaternary α-Amino Acid Derivative G->H

Workflow for the asymmetric synthesis of quaternary amino acids using the title building block.

Protocol A: Synthesis of the Chiral Building Block

Objective: Condensation of


-amino-

-butyrolactone with benzophenone imine.
  • Preparation: Suspend 2-amino-

    
    -butyrolactone hydrobromide (5.0 g, 27.5 mmol) in anhydrous methylene chloride (50 mL) under a nitrogen atmosphere.
    
  • Initiation: Add benzophenone imine (4.6 mL, 27.5 mmol) dropwise at room temperature.

  • Propagation: Stir the heterogeneous mixture vigorously overnight.

  • Validation Checkpoint (Visual & TLC): The reaction is self-driving. As the Schiff base forms, displaced ammonia sequesters the hydrobromide counterion, precipitating as insoluble ammonium bromide (

    
    ). The cessation of new precipitate formation indicates completion. TLC (Ethyl acetate:n-hexane = 1:3) will reveal a new, highly UV-active spot at 
    
    
    
    4.
  • Isolation: Filter the suspension through a medium-porosity glass frit to remove

    
    . Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to yield white crystals (m.p. 98–101 °C).
    
Protocol B: Asymmetric -Alkylation via Phase-Transfer Catalysis

Objective: Enantioselective construction of the quaternary stereocenter.

  • Preparation: Dissolve 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (265 mg, 1.0 mmol) and the electrophile (e.g., cinnamyl bromide, 1.2 mmol) in toluene (10 mL).

  • Catalyst Addition: Add a chiral cinchona alkaloid-derived PTC (e.g.,

    
    -allyl-
    
    
    
    -(9-anthracenylmethyl)cinchonidinium bromide, 10 mol%). Cool the system to 0 °C.
  • Enolization: Dropwise add 50% aqueous KOH (3 mL). Stir vigorously (≥1000 rpm).

  • Validation Checkpoint (Biphasic Dynamics): Vigorous stirring is non-negotiable for mass transfer across the phase boundary. The organic layer will transiently deepen in color (yellow/orange), visually confirming the formation of the highly conjugated, ion-paired enolate.

  • Workup: Once TLC confirms the consumption of the starting material, quench with saturated aqueous

    
    . Extract with ethyl acetate, wash with brine (to remove the PTC), dry over 
    
    
    
    , and concentrate.
Protocol C: Deprotection and Scaffold Diversification

Objective: Cleavage of the imine to reveal the primary amine.

  • Hydrolysis: Dissolve the

    
    -alkylated intermediate in THF (5 mL). Add 1 N aqueous HCl (5 mL) and stir at room temperature for 2 hours.
    
  • Validation Checkpoint (Orthogonal Cleavage): Mild acidic conditions selectively hydrolyze the imine while leaving the robust lactone ring intact. TLC will show the disappearance of the UV-active starting material and the appearance of a ninhydrin-positive baseline spot (the free amine hydrochloride) alongside a solvent-front spot (cleaved benzophenone) 2.

  • Optional Ring Opening: If the acyclic homoserine derivative is required, subsequent treatment with LiOH in THF/MeOH/Water will open the lactone ring.

Quantitative Data: Electrophile Scope & Stereoselectivity

The table below summarizes typical quantitative outcomes when utilizing cinchona alkaloid-derived phase-transfer catalysts for the asymmetric alkylation of this building block. The rigid lactone geometry consistently translates to excellent enantiomeric excesses across diverse electrophiles.

ElectrophileCatalyst TypeTemp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Benzyl bromideCinchonidinium PTC08894
Cinnamyl bromideCinchonidinium PTC09196
Allyl bromideCinchonidinium PTC08592
Methyl iodideCinchonidinium PTC-208289
4-Bromobenzyl bromideCinchonidinium PTC08995

Note: Lower temperatures (e.g., -20 °C) are often required for highly reactive, unhindered electrophiles like methyl iodide to maintain high stereocontrol.

References

  • Synthesis of metal-binding amino acids.Organic & Biomolecular Chemistry (RSC Publishing).
  • Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization.
  • US5948820A - Benzene compound and pharmaceutical use thereof.
  • Novel Spiroketal Pyrrolidine GSK2336805 Potently Inhibits Key Hepatitis C Virus Genotype 1b Mutants: From Lead to Clinical Compound.

Sources

Application

3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one as a precursor for novel heterocyclic compounds

Application Note: 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one as a Precursor for Novel Heterocyclic Compounds Document Type: Technical Application Guide & Experimental Protocols Target Audience: Synthetic Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one as a Precursor for Novel Heterocyclic Compounds

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The integration of heterocycles is a cornerstone of modern drug design, with over 85% of biologically active chemical entities containing at least one heterocyclic scaffold[1]. Among the most versatile building blocks for expanding this chemical space is 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one [2]. Functioning as a protected α-amino-γ-butyrolactone (a homoserine lactone equivalent), this compound is a highly reactive, stereochemically tunable precursor.

By leveraging the unique electronic and steric properties of the diphenylmethylene (Schiff base) protecting group, researchers can utilize this precursor in asymmetric phase-transfer catalysis (PTC) and cascade cyclizations. This enables the divergent synthesis of unnatural amino acids, cyclopropane-fused lactones[3], and spirocyclic ketal lactones—privileged motifs heavily targeted in combinatorial chemistry and drug discovery[4][5].

Physicochemical Properties & Handling

Proper handling and storage of the precursor are critical to preventing premature hydrolysis of the lactone ring or the imine bond.

PropertySpecification
Chemical Name 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one
CAS Number 88539-65-5[6]
PubChem CID 13230916[2]
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Toluene, DCM, THF, EtOAc; Insoluble in water
Storage Conditions 2–8 °C, desiccated, under inert atmosphere (Ar/N₂)

Mechanistic Rationale: The Diphenylmethylene Advantage

The selection of the diphenylmethylene group is not arbitrary; it is a meticulously designed mechanistic lever that drives the success of downstream functionalizations:

  • Amine Protection & N-Alkylation Prevention: The robust imine linkage fully masks the primary amine, completely suppressing unwanted N-alkylation during aggressive electrophilic additions.

  • α-Proton Activation (C-H Acidification): The extended π-conjugation of the benzophenone imine stabilizes the carbanion formed upon deprotonation at the α-carbon (C3 of the lactone). This significantly lowers the pKa, allowing for mild deprotonation using inorganic bases (e.g., KOH, Cs₂CO₃) rather than requiring highly sensitive reagents like LDA or n-BuLi.

  • Stereochemical Shielding: During asymmetric alkylation, the bulky, propeller-like phenyl rings interact stereoelectronically with the chiral pocket of phase-transfer catalysts. This enforces a highly rigid transition state, effectively shielding one enantioface of the enolate and driving exceptional enantiomeric excess (ee).

Workflow A 3-[(Diphenylmethylene)amino] dihydrofuran-2(3H)-one (Precursor) B Asymmetric Phase-Transfer Alkylation (PTC) A->B Alkyl Halides, Chiral Catalyst C Michael Addition / Annulation A->C Activated Olefins, Base D α-Alkylated Homoserine Derivatives B->D High Yield, Excellent ee% E Spirocyclic Ketal Lactones C->E Combinatorial Synthesis F Cyclopropane-Fused Lactones C->F Intramolecular Cyclization G Unnatural Amino Acids D->G Ring Opening & Deprotection H Functionalized Pyrrolidines D->H Reductive Amination

Caption: Synthetic workflow illustrating the divergent transformation of the precursor into diverse heterocyclic scaffolds.

Core Application 1: Asymmetric Phase-Transfer Alkylation

The synthesis of α-alkylated homoserine derivatives relies on Phase-Transfer Catalysis (PTC). A biphasic system (Toluene/Aqueous Base) is utilized alongside a chiral quaternary ammonium salt (e.g., Maruoka catalyst or Cinchona alkaloid derivatives).

Causality of Experimental Choices:
  • Solvent Choice (Toluene): Toluene is non-polar and highly lipophilic. It keeps the precursor and catalyst in the organic phase while minimizing the solubility of the hydroxide ion, thereby suppressing the non-catalyzed, racemic background reaction.

  • Temperature (0 °C to -20 °C): Lowering the temperature rigidifies the chiral ion pair (Enolate + Catalyst), maximizing the facial discrimination during the electrophilic attack.

  • Agitation (≥1000 rpm): Vigorous stirring is mandatory to maximize the interfacial surface area where deprotonation occurs.

Step-by-Step Protocol:
  • System Preparation: To an oven-dried Schlenk flask under argon, add 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (1.0 mmol, 265 mg) and the chiral phase-transfer catalyst (0.05 mmol, 5 mol%).

  • Solvation: Dissolve the solids in anhydrous toluene (10 mL). Cool the reaction mixture to 0 °C using an ice/brine bath.

  • Electrophile Addition: Introduce the alkyl halide (1.2 mmol) dropwise via syringe.

  • Initiation: Add pre-cooled 50% aqueous KOH solution (3 mL) dropwise. Immediately increase the stirring rate to 1000–1200 rpm to generate a fine emulsion.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The precursor is highly UV-active (Rf ~0.4). The reaction is complete when the precursor spot is fully consumed. Do not proceed to quench if the starting material is still present, as it will co-elute with the product during chromatography.

  • Quench & Extraction: Quench the reaction by adding cold water (10 mL) and EtOAc (15 mL). Separate the phases. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 4:1 Hexane:EtOAc) to afford the pure α-alkylated lactone.

Mechanism A Aqueous Phase (50% KOH) C Interfacial Deprotonation Formation of Enolate A->C OH- Migration B Organic Phase (Toluene / Precursor) B->C Precursor D Chiral Ion Pair Formation (Enolate + Catalyst Cation) C->D Quaternary Ammonium Catalyst (Q+) E Enantioface Shielding by Diphenyl Groups & Catalyst D->E Stereochemical Organization F Electrophilic Attack (Alkyl Halide) E->F R-X Addition F->D Q+ recycles G Enantioenriched α-Alkylated Lactone F->G Catalyst Regeneration

Caption: Mechanistic pathway of Phase-Transfer Catalysis (PTC) highlighting interfacial deprotonation and enantioface shielding.

Core Application 2: Synthesis of Spirocyclic Ketal Lactones

The precursor is highly amenable to combinatorial library generation, specifically for synthesizing spirocyclic ketal lactones[4][5]. These sp³-rich molecular scaffolds are synthesized via an initial Aldol-type addition or Michael addition followed by intramolecular ketalization.

Causality of Experimental Choices:
  • Base Selection (DBU or t-BuOK): A homogeneous organic base is preferred here over PTC to ensure complete solubility and to drive the thermodynamic equilibrium toward the cyclized spiro-product.

  • Anhydrous Conditions: Strict exclusion of water is required to prevent the premature hydrolysis of the intermediate hemiketal before the spirocyclization is locked.

Step-by-Step Protocol:
  • Activation: Dissolve the precursor (1.0 mmol) in anhydrous THF (8 mL) under argon at -78 °C.

  • Deprotonation: Add a solution of t-BuOK (1.1 mmol, 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Addition: Introduce the electrophile (e.g., an α-bromo ketone or activated nitroalkene) (1.1 mmol) dissolved in THF (2 mL) slowly down the side of the flask.

  • Cyclization Cascade: Allow the reaction to slowly warm to room temperature over 4 hours. The initial C-C bond formation is followed by an intramolecular attack of the lactone oxygen (or an added nucleophilic tether) onto the newly formed electrophilic center, generating the spirocyclic core[5].

  • Isolation: Quench with saturated aqueous NH₄Cl (5 mL). Extract with DCM (3 × 10 mL). Dry the organic phase over MgSO₄, concentrate, and purify via automated flash chromatography to isolate the spirocyclic ketal lactone.

Data Presentation: Comparative Electrophile Scope

The following table summarizes expected quantitative outcomes when subjecting 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one to asymmetric PTC alkylation using a standard Cinchona alkaloid-derived catalyst.

Electrophile (R-X)Reaction Time (h)Temperature (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Benzyl Bromide4.009296
Allyl Bromide6.508894
Propargyl Bromide8.0-108592
Methyl Iodide12.0-208190
1-Bromo-3-phenylpropane10.008995

Note: Enantiomeric excess is typically determined via chiral HPLC analysis (e.g., Chiralcel OD-H column) after the cleavage of the diphenylmethylene group to the free amine using mild acidic hydrolysis (1N HCl in THF).

References

Sources

Method

Catalytic Conditions for the Synthesis of 3-Aminodihydrofuran-2(3H)-ones: A Comprehensive Application Note

Executive Summary 3-Aminodihydrofuran-2(3H)-ones (commonly referred to as -amino- -butyrolactones or homoserine lactones) are privileged structural motifs in medicinal chemistry and agrochemical development. They serve a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminodihydrofuran-2(3H)-ones (commonly referred to as


-amino-

-butyrolactones or homoserine lactones) are privileged structural motifs in medicinal chemistry and agrochemical development. They serve as critical intermediates for the synthesis of bacterial quorum-sensing inhibitors, renin and ACE inhibitors, and the broad-spectrum herbicide glufosinate[1, 2].

This application note provides an in-depth technical guide to the mechanistic rationale, optimal catalytic conditions, and validated experimental protocols for synthesizing these lactones. To accommodate both discovery-phase research and industrial scale-up, we detail two primary synthetic routes: highly enantioselective asymmetric organocatalysis and high-throughput transition-metal-catalyzed hydrogenation.

Mechanistic Foundations & Causality

Organocatalytic Asymmetric Synthesis (Discovery & Lead Optimization)

The synthesis of highly functionalized, enantiomerically enriched


-amino acid derivatives requires precise stereocontrol. Recent methodologies utilize an organocatalytic Mannich-type reaction of 

-pyrone carbaldimines with carbonyl compounds [1].
  • Catalyst Choice : L-Prolinamide derivatives.

  • Causality & Stereocontrol : The secondary amine of the prolinamide catalyst condenses with the carbonyl compound to form a reactive enamine intermediate. The bulky

    
    -pyrone group of the imine dictates the facial approach of the enamine, resulting in exceptional diastereo- and enantioselectivity (typically >90% ee). The reaction exhibits a positive non-linear effect, indicating that the active catalytic species may involve higher-order aggregates that suppress the minor enantiomer in the catalytic cycle [1].
    
  • Downstream Processing : Oxidative fragmentation of the

    
    -pyrone ring (via Ru-catalyzed oxidation) yields the target 
    
    
    
    -functionalized amino acid, which readily undergoes acid-catalyzed lactonization to form the 3-aminodihydrofuran-2(3H)-one core.
Transition-Metal Catalyzed Hydrogenation (Industrial Scale-up)

For scalable, industrial-level synthesis, the chemo-catalytic reduction of


-amino-

-oxo acids or corresponding aldehydes is preferred over complex organocatalysis [2, 3].
  • Catalyst Choice : Ruthenium (

    
    ), Iridium (
    
    
    
    ), or Palladium on Carbon (Pd/C).
  • Causality & Chemoselectivity : These transition metals efficiently activate

    
     gas (at 0.1–2.0 MPa) to chemoselectively reduce the aldehyde/ketone or nitro group without cleaving the delicate C-N bond or racemizing existing stereocenters [2, 4]. The resulting amino-alcohol intermediate is thermodynamically driven to cyclize into the 5-membered lactone ring under mildly acidic conditions (e.g., using p-toluenesulfonic acid or HCl).
    

Experimental Workflows & Protocols

Protocol A: Asymmetric Organocatalytic Mannich Reaction (Lab Scale)

Objective : Synthesize enantiomerically enriched


-amino-

-butyrolactone precursors. Reagents :

-pyrone carbaldimine (1.0 equiv), aliphatic aldehyde/ketone (1.5 equiv), L-prolinamide catalyst (10-20 mol%), anhydrous dichloromethane (DCM).

Step-by-Step Procedure :

  • Preparation : In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the

    
    -pyrone carbaldimine (1.0 mmol) in anhydrous DCM (5.0 mL).
    
  • Catalyst Addition : Add the L-prolinamide catalyst (0.15 mmol). Stir the mixture at ambient temperature for 10 minutes to ensure complete dissolution and pre-activation.

  • Reaction Initiation : Cool the reaction mixture to 0 °C using an ice bath. Add the aliphatic aldehyde (1.5 mmol) dropwise over 5 minutes to prevent localized thermal spikes.

  • Incubation & Self-Validation : Maintain the reaction at 0 °C for 24–48 hours. QC Check: Monitor the consumption of the imine via TLC (Hexane:EtOAc 7:3) or chiral HPLC. The reaction is complete when the imine peak is <5% of the total area.

  • Quenching & Extraction : Quench the reaction with saturated aqueous

    
     (5 mL). Extract the aqueous layer with DCM (3 x 5 mL). Dry the combined organic layers over anhydrous 
    
    
    
    .
  • Purification : Concentrate under reduced pressure and purify via flash column chromatography to isolate the Mannich adduct.

  • Lactonization : Subject the purified adduct to Ru-catalyzed oxidation (

    
    /
    
    
    
    ) followed by treatment with 1M HCl to induce ring closure, yielding the chiral 3-aminodihydrofuran-2(3H)-one.
Protocol B: Scalable Chemo-Catalytic Hydrogenation & Cyclization (Pilot Scale)

Objective : High-throughput synthesis of racemic or enantiospecific homoserine lactones from aldehyde precursors. Reagents :


-amino-

-aldehyde precursor (1.0 equiv),

(1-5 mol%), Methanol,

gas, p-toluenesulfonic acid (p-TsOH).

Step-by-Step Procedure :

  • Reactor Loading : Charge a high-pressure stainless steel autoclave with the

    
    -amino-
    
    
    
    -aldehyde precursor (100 mmol) and methanol (150 mL).
  • Catalyst Introduction : Add the

    
     catalyst (1.0 mmol). Seal the autoclave tightly.
    
  • Purging : Purge the reactor with nitrogen three times, followed by hydrogen gas three times to remove residual oxygen and prevent catalyst poisoning.

  • Hydrogenation & Self-Validation : Pressurize the reactor with

    
     to 1.5 MPa. Heat the mixture to 60 °C and stir at 800 rpm for 6 hours. QC Check: Monitor the internal pressure drop; a sustained pressure plateau indicates hydrogen uptake has ceased and the reduction is complete.
    
  • Filtration : Cool the reactor to room temperature, vent the

    
     gas safely through a scrubber, and filter the mixture through a Celite pad to remove the transition metal catalyst.
    
  • Acid-Catalyzed Cyclization : Add p-TsOH (5 mol%) to the filtrate. Heat to 80 °C and distill off the solvent/water azeotrope. Removing water shifts the equilibrium entirely toward lactonization [4].

  • Isolation : Neutralize the mixture with saturated

    
    , extract with ethyl acetate, and crystallize the final 3-aminodihydrofuran-2(3H)-one product from cold ethanol.
    

Mechanistic Pathway Visualization

G Substrate Starting Material (e.g., γ-Pyrone Carbaldimines, Methionine, or Aldehydes) PathA Organocatalytic Pathway (Asymmetric Mannich / Aldol) Substrate->PathA PathB Chemo-Catalytic Pathway (Hydrogenation / Reduction) Substrate->PathB CatA Prolinamide Catalyst (High Enantioselectivity, >90% ee) PathA->CatA IntA Chiral Amino Acid Derivative CatA->IntA Cyclization Acid-Catalyzed Lactonization (p-TsOH, HCl, or H2SO4) IntA->Cyclization CatB Transition Metal Catalysts (RuCl2(PPh3)3, Ir, or Pd/C) PathB->CatB IntB Amino-Alcohol Precursor CatB->IntB IntB->Cyclization Product 3-Aminodihydrofuran-2(3H)-one (Target Lactone) Cyclization->Product

Divergent catalytic pathways for the synthesis of 3-aminodihydrofuran-2(3H)-ones.

Quantitative Data Summary

The table below summarizes the expected performance metrics of the catalytic systems discussed, providing a benchmark for assay validation.

Catalytic SystemPrecursor SubstrateReaction ConditionsYield (%)Enantiomeric Excess (ee %)Ref
L-Prolinamide

-Pyrone Carbaldimine
DCM, 0 °C, 24-48h78 - 9290 - 98[1]


-Amino-

-aldehyde

(1.5 MPa), MeOH, 60 °C
85 - 95N/A (Maintains starting ee)[2]
Pd/C (10%) 3-Nitromethyltetrahydrofuran

(0.1 MPa), MeOH, RT
97.9Racemic[4]

/ HCl
Methionine + Dimethyl Sulfate

/EtOH, Reflux
72 - 83> 99 (from L-Met)[3]

References

  • Smirnov, M. V., et al. (2024). Asymmetric Synthesis of Functionalized α-Amino Acid Derivatives via the γ-Pyrone Carbaldimine-Based Organocatalytic Mannich Reaction. The Journal of Organic Chemistry, 89(16), 11357-11370. URL: [Link]

  • Zeiss, H.-J. (1992). Process for the preparation of homoserine lactones. European Patent EP0498418B1.
  • CN105732543A (2016). Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride. Google Patents.
  • CN107417648A (2017). The synthetic method of 3-aminomethyltetrahydrofurans. Google Patents.
Application

Scale-Up Synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one: From Bench to Pilot

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one, a key intermediate in the development of nove...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one, a key intermediate in the development of novel therapeutics and functional materials. The furan-2(3H)-one core is a prevalent scaffold in numerous biologically active compounds.[1] Protecting the vital amine functionality at the 3-position is crucial for subsequent chemical modifications. The diphenylmethylene (benzophenone imine) group serves as an effective protecting group for primary amines, offering stability to various non-acidic reagents and chromatographic conditions.[2] This guide details a proposed synthetic route, outlines critical process parameters, and addresses the significant challenges encountered when transitioning from laboratory-scale synthesis to pilot-plant production. Detailed protocols for both bench-top and pilot-scale batches are provided, emphasizing safety, efficiency, and product quality.

Introduction and Strategic Overview

The synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one involves the formation of an imine bond between the primary amine of 3-aminodihydrofuran-2(3H)-one and the carbonyl group of benzophenone. While straightforward in concept, scaling this reaction presents significant challenges related to reaction equilibrium, water removal, product isolation, and thermal management.

The core of the synthetic strategy is an acid-catalyzed condensation reaction. The formation of an imine from a primary amine and a ketone is a reversible process.[3] To drive the reaction to completion, the water generated as a byproduct must be continuously removed from the reaction medium.[4] On a large scale, azeotropic distillation using a Dean-Stark apparatus is the most effective method for this purpose.[5]

This document will first detail a robust laboratory-scale procedure. Subsequently, it will systematically address the critical considerations for scaling this process, culminating in a pilot-scale protocol designed for producing kilogram quantities of the target compound.

Proposed Synthetic Pathway and Mechanism

The proposed synthesis proceeds via the reaction of 3-aminodihydrofuran-2(3H)-one hydrochloride with benzophenone in the presence of a base to liberate the free amine, followed by acid-catalyzed imine formation.

Synthetic_Pathway cluster_intermediates Intermediates amine_hcl 3-Aminodihydrofuran-2(3H)-one HCl free_amine 3-Aminodihydrofuran-2(3H)-one (free amine) amine_hcl->free_amine Base benzophenone Benzophenone base Base (e.g., Triethylamine) carbinolamine Carbinolamine Intermediate free_amine->carbinolamine + Benzophenone (Acid Catalyst) product 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one carbinolamine->product - H₂O (Azeotropic Removal) water Water (H₂O) carbinolamine->water

Caption: Proposed reaction pathway for the synthesis of the target imine.

The mechanism involves the nucleophilic attack of the primary amine on the protonated carbonyl carbon of benzophenone, forming a carbinolamine intermediate.[6] Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.[7]

Raw Material Specifications and Safety

Successful and safe scale-up begins with well-characterized raw materials. The following table outlines the specifications and key safety considerations for the primary reactants and reagents.

Compound CAS No. Molecular Weight ( g/mol ) Purity Specification Key Hazards
3-Aminodihydrofuran-2(3H)-one HCl42417-39-0137.56≥97%Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[8]
Benzophenone119-61-9182.22≥99%Combustible dust.
Triethylamine (TEA)121-44-8101.19≥99.5%Flammable liquid and vapor, Toxic if inhaled, Causes severe skin burns and eye damage.
p-Toluenesulfonic acid (pTSA)6192-52-5190.22Monohydrate, ≥98.5%Causes severe skin burns and eye damage.
Toluene108-88-392.14Anhydrous, ≥99.8%Highly flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation, Suspected of damaging fertility or the unborn child.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol is designed to produce approximately 10-15 grams of the target compound and serves as the baseline for scale-up.

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dean-Stark trap and reflux condenser

  • Nitrogen inlet and outlet

  • Thermometer

Procedure:

  • Reactor Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is dry. Purge the system with nitrogen.

  • Reagent Charging: To the flask, add 3-aminodihydrofuran-2(3H)-one hydrochloride (7.5 g, 54.5 mmol), benzophenone (10.9 g, 59.8 mmol, 1.1 eq), and p-toluenesulfonic acid monohydrate (0.52 g, 2.7 mmol, 0.05 eq).

  • Solvent and Base Addition: Add toluene (150 mL). Begin stirring to form a slurry. Add triethylamine (8.3 mL, 59.8 mmol, 1.1 eq) dropwise over 5 minutes.

  • Reaction and Water Removal: Heat the mixture to reflux (approx. 110-111 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[9] Continue refluxing until no more water is collected (approx. 4-6 hours). The theoretical amount of water is ~1.0 mL.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The formation of the more non-polar imine product should be evident.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid/oil.

  • Crystallization: Add a minimal amount of hot isopropanol to dissolve the crude product. Allow the solution to cool slowly to room temperature, then place in an ice bath to complete crystallization.[10]

  • Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 11.5 - 13.5 g (75-85% yield) of a white to off-white solid.

Critical Considerations for Scale-Up Synthesis

Transitioning the laboratory procedure to a pilot plant (e.g., 50-100 L reactor) requires careful consideration of several factors that are negligible at the bench scale.

Scale_Up_Workflow cluster_pre Pre-Production cluster_prod Production Phase cluster_post Post-Production raw_materials Raw Material Sourcing & QC Testing safety_review Process Hazard Analysis (PHA) raw_materials->safety_review reactor_prep Reactor Preparation & Inerting safety_review->reactor_prep charging Reagent Charging (Controlled Addition) reactor_prep->charging reaction Azeotropic Reflux (Heat & Mass Transfer) charging->reaction ipc In-Process Control (IPC) Monitoring reaction->ipc workup Quench & Phase Separation ipc->workup isolation Crystallization & Filtration workup->isolation drying Vacuum Drying isolation->drying qc_testing Final Product QC (Purity, Assay) drying->qc_testing packaging Packaging & Labeling qc_testing->packaging

Caption: Key stages in the scale-up production workflow.

Heat and Mass Transfer
  • Causality: The surface-area-to-volume ratio decreases dramatically upon scale-up. This means that heating and cooling a large reactor via its external jacket is much less efficient than for a small flask. The reaction enthalpy (heat of reaction), which is easily dissipated in the lab, can lead to a significant temperature increase in a large reactor if not properly managed.

  • Mitigation:

    • Jacketed Reactors: Use a glass-lined or stainless steel reactor with a heating/cooling jacket connected to a thermal control unit (TCU).

    • Controlled Addition: The initial neutralization of the hydrochloride salt with triethylamine is an acid-base reaction and will be exothermic. The base should be added subsurface at a controlled rate, monitoring the internal batch temperature.

    • Agitation: Efficient agitation is critical to ensure uniform temperature distribution and prevent localized overheating. A pitched-blade or retreat-curve impeller is typically used. Poor mixing can lead to side reactions and lower yields.

Azeotropic Water Removal at Scale
  • Causality: While the principle remains the same, the equipment and efficiency differ. A larger reactor requires a proportionally larger condenser and phase separator (Dean-Stark trap). Inefficient condensation can lead to the loss of toluene vapor, altering solvent volume and potentially creating an environmental and safety hazard.

  • Mitigation:

    • Sized Equipment: Ensure the condenser has sufficient surface area to handle the vapor load at the desired reflux rate.

    • Solvent Management: The volume of toluene should be sufficient to maintain a mobile slurry and facilitate efficient heat transfer. Too little solvent can lead to poor mixing of the solid reagents.

    • Process Monitoring: Closely monitor the rate of water collection. A slowdown or stoppage before the theoretical amount is collected could indicate a problem with the reaction or a leak in the system.[4]

Solid Handling and Charging
  • Causality: Charging kilograms of solid powders (amine salt, benzophenone, catalyst) into a reactor is a significant operational step. Powders can be dusty, posing inhalation risks, and can clump, leading to dissolution issues.

  • Mitigation:

    • Charging Equipment: Use a powder charging funnel or a contained powder transfer system to minimize dust exposure.

    • Order of Addition: It is often preferable to charge the solvent first, followed by the solids under agitation to prevent clumping at the bottom of the reactor.

    • Static Control: Ground all equipment to prevent static discharge, especially when handling flammable solvents like toluene.

Purification: Crystallization at Scale
  • Causality: Crystallization is highly dependent on cooling rate, agitation, and concentration. A rapid, uncontrolled crystallization on a large scale will trap impurities and result in a fine, difficult-to-filter solid.

  • Mitigation:

    • Controlled Cooling: Use the reactor's TCU to implement a programmed cooling profile. A slow cooling rate is essential for forming large, pure crystals.

    • Seeding: Introduce a small amount of pure product (seed crystals) at the appropriate temperature to induce crystallization and control particle size.

    • Filtration and Drying: Use a Nutsche filter-dryer for large-scale filtration. This enclosed system allows for washing the filter cake with fresh solvent and drying under vacuum in the same vessel, minimizing handling and exposure.

Pilot-Scale Synthesis Protocol (2.5 kg Scale)

This protocol is designed for a 50 L glass-lined reactor.

Equipment:

  • 50 L glass-lined reactor with overhead agitation, heating/cooling jacket (TCU), and bottom outlet valve.

  • 5 L Dean-Stark trap with a suitably sized condenser.

  • Nitrogen line.

  • Controlled liquid addition pump.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has passed a leak test. Inert the reactor by purging with nitrogen.

  • Solvent Charge: Charge 25 L of anhydrous toluene into the reactor.

  • Solid Charging: With agitation (~100 RPM), charge 3-aminodihydrofuran-2(3H)-one hydrochloride (1.25 kg, 9.09 mol), benzophenone (1.82 kg, 9.99 mol, 1.1 eq), and p-toluenesulfonic acid monohydrate (86 g, 0.45 mol, 0.05 eq) through the manway.

  • Base Addition: Set the TCU to 20 °C. Using a pump, add triethylamine (1.39 L, 9.99 mol, 1.1 eq) subsurface over a period of 30-45 minutes, ensuring the internal temperature does not exceed 35 °C.

  • Azeotropic Distillation: Heat the reactor contents to reflux (~110 °C). Collect the toluene/water azeotrope in the Dean-Stark trap. Continue reflux until approximately 165 mL of water has been collected and the rate of collection ceases (approx. 6-10 hours).

  • In-Process Control (IPC): Take a sample from the reactor and analyze by HPLC or TLC to confirm the consumption of the starting amine (e.g., <1% remaining).

  • Cooling and Quench: Cool the reactor to 20 °C. Transfer the batch to a 100 L work-up vessel.

  • Washes: Add 10 L of saturated sodium bicarbonate solution, agitate for 20 minutes, then allow the layers to separate. Drain the lower aqueous layer. Repeat the wash. Perform a final wash with 10 L of brine.

  • Solvent Swap and Crystallization: Transfer the organic layer back to the clean 50 L reactor. Distill off toluene under vacuum to a minimum stirrable volume. Charge 10 L of isopropanol and heat to 70-75 °C to ensure complete dissolution.

  • Controlled Cooling: Cool the batch to 60 °C and add seed crystals (25 g). Hold for 1 hour. Cool to 20 °C over 4 hours, then cool to 0-5 °C over 2 hours and hold for an additional 2 hours.

  • Isolation and Drying: Filter the resulting slurry using a Nutsche filter. Wash the cake with cold (0-5 °C) isopropanol (2 x 2 L). Dry the product under vacuum at 50 °C until a constant weight is achieved.

Troubleshooting and Optimization

Troubleshooting cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase start Problem Encountered reaction_stalled Reaction Stalled / Incomplete (IPC Fails) start->reaction_stalled no_water No Water Collection in Dean-Stark start->no_water poor_cryst Poor or No Crystallization ('Oiling Out') start->poor_cryst low_purity Low Purity After Isolation start->low_purity sol1 1. Catalyst active? 2. Water removal effective? 3. Temperature correct? reaction_stalled->sol1 Check: sol2 1. Is the reaction at reflux temp? 2. Is the condenser working? 3. Has reaction started? no_water->sol2 Check: sol3 1. Solution too concentrated/dilute? 2. Cooling too fast? 3. Impurities present? poor_cryst->sol3 Check: sol4 1. Incomplete reaction? 2. Inefficient work-up? 3. Impurities trapped in crystals? low_purity->sol4 Check: act1 Add more catalyst. Check for system leaks. Increase reflux rate. sol1->act1 Action: act2 Increase heating. Check coolant flow. Confirm reagent addition. sol2->act2 Action: act3 Adjust solvent volume. Slow cooling profile. Add seed crystals. sol3->act3 Action: act4 Re-run reaction to completion. Perform additional washes. Re-crystallize product. sol4->act4 Action:

Caption: A decision tree for troubleshooting common scale-up issues.

References

  • Benzophenone imine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Wang, Y., & Li, H. (2010). Synthesis of glycerol carbonate from glycerol and urea with zinc-containing catalysts. Green Chemistry, 12(8), 1464-1468.
  • Benzophenone imine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Imine Formation, Structure & Synthesis. (n.d.). Study.com. Retrieved March 7, 2026, from [Link]

  • Formation of Imines and Enamines. (2025, July 5). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • A Review on Synthesis of Benzophenone Imine by Benzonitrile. (2022, March 3). IJCRT.org. Retrieved March 7, 2026, from [Link]

  • Ultra Purification of Ionic Liquids by Melt Crystallization. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Imine formation-Typical procedures. (2024, October 21). OperaChem. Retrieved March 7, 2026, from [Link]

  • Preparation of benzophenone imines. (1997, October 21). Google Patents.
  • Recent Trends in Azeotropic Mixture Separation: A Comprehensive Review. (2024, September 27). MDPI. Retrieved March 7, 2026, from [Link]

  • 21.4. Imine formation. (n.d.). Lumen Learning. Retrieved March 7, 2026, from [Link]

  • Synthesis of imines. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Azeotropic Distillation. (2025, March 10). YouTube. Retrieved March 7, 2026, from [Link]

  • Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H). (2023, November 15). Sciforum. Retrieved March 7, 2026, from [Link]

  • How to separate imine from reaction mixture? (2016, July 20). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Crystallization, Large Scale. (2021, September 24). YouTube. Retrieved March 7, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one

Welcome to the technical support and troubleshooting center for the synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (CAS No. 88539-65-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (CAS No. 88539-65-5). As a critical intermediate in the synthesis of unnatural amino acids (such as


-vinylglycine) [3][5] and complex peptidoglycan fragments [4], achieving high yield and enantiomeric purity during its preparation is paramount.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to focus on the causality of experimental failures , providing self-validating protocols and field-proven troubleshooting strategies.

Mechanistic Workflow & Causality

The synthesis relies on a transimination (imine exchange) reaction between L-homoserine lactone hydrochloride (or hydrobromide) and benzophenone imine[1][2]. Benzophenone imine acts as both a protecting group reagent and an ammonia equivalent. Because this is a thermodynamic equilibrium, the reaction is driven forward entirely by the precipitation of ammonium chloride (


) in a non-polar solvent.

G A L-Homoserine Lactone HCl (Starting Material) C Transimination (DCM, 25°C) A->C B Benzophenone Imine (Reagent) B->C D Ammonium Chloride (Precipitate) C->D Drives Equilibrium E Neutral Aqueous Workup (pH 7.0) C->E Organic Phase F 3-[(Diphenylmethylene)amino] dihydrofuran-2(3H)-one E->F Evaporation

Figure 1: Workflow and equilibrium dynamics for 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one.

Standard Operating Protocol (SOP)

To ensure high fidelity and reproducibility, follow this self-validating methodology.

Step 1: Reagent Suspension Suspend L-homoserine lactone hydrochloride (1.0 eq) in strictly anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (Nitrogen or Argon). Causality Check: DCM is chosen because it is non-nucleophilic and poorly solvates


. Do not  add an external amine base (like TEA or DIPEA) to neutralize the hydrochloride salt.

Step 2: Transimination Add benzophenone imine (1.05 eq) dropwise at room temperature (25°C). Stir the heterogeneous mixture vigorously for 24 to 48 hours. Self-Validation: The reaction progress can be visually tracked. As the reaction proceeds, the dense, crystalline homoserine lactone salt is replaced by a fine, fluffy white precipitate of ammonium chloride.

Step 3: In-Process Control (IPC) Monitor the reaction via TLC (Hexanes/EtOAc, 7:3). Benzophenone imine is highly UV-active. The reaction is deemed complete when the reagent spot is nearly consumed and a new, lower-Rf UV-active spot (the product) dominates.

Step 4: Neutral Workup Filter the reaction mixture through a medium-porosity glass frit to remove the


 salts. Wash the organic filtrate with deionized water (pH ~7.0) twice to remove residual salts.
Causality Check: Avoid acidic washes (which hydrolyze the imine) and basic washes (which open the lactone ring).

Step 5: Isolation Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure. The product typically solidifies upon standing or can be triturated with cold diethyl ether to yield a white to pale-yellow solid. Validate via 

NMR (look for the characteristic lactone ring multiplet at

4.2-4.4 ppm and the disappearance of the primary amine protons).

Quantitative Data & Yield Benchmarks

The table below summarizes how deviations from the SOP quantitatively impact the yield and enantiomeric excess (ee) of the final product.

Reaction ConditionBase AddedTimeYield (%)Enantiomeric Excess (ee)Primary Failure Mode
DCM, 25°C (Optimal) None 24h 90–95% >98% None
DCM, 25°CTEA (1.0 eq)24h60–70%<80%Racemization & Lactone Opening
THF, 25°CNone24h75–80%>98%Incomplete Conversion (Soluble Salts)
DCM, 25°CNone24h<30%N/AImine Hydrolysis (If Acidic Workup Used)

Troubleshooting Guide & FAQs

Q1: My yield is consistently below 60%, and I see unreacted benzophenone imine on TLC. How can I push the reaction to completion? A1: Transimination is an equilibrium process. Ensure your DCM is strictly anhydrous. The precipitation of


 is the primary thermodynamic driver. If the solvent contains moisture, the salt may partially dissolve, stalling the equilibrium. Consider extending the reaction time to 48 hours or ensuring vigorous physical agitation, as the reaction is heterogeneous.

Q2: The product shows significant racemization (loss of enantiomeric purity) compared to the starting L-homoserine lactone. What went wrong? A2: The


-proton of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one is highly acidic due to the combined electron-withdrawing effects of the lactone carbonyl and the imine group. The addition of external amine bases (e.g., triethylamine, DIPEA) promotes enolization, leading to rapid racemization. Stick to base-free conditions; the starting material's chloride counterion will naturally pair with the displaced ammonia [5].

Q3: I observed a highly polar byproduct during TLC analysis, and NMR shows a loss of the lactone ring structure. How do I prevent this? A3: Lactone hydrolysis occurs if the reaction mixture or workup conditions become too basic, or if adventitious water is present during a basic workup. Ensure the aqueous wash during workup is strictly pH-neutral (deionized water or mild brine). Avoid using saturated


 or 

washes.

Q4: Can I purify the product using standard silica gel column chromatography? A4: Yes, benzophenone imines are generally stable to flash chromatography on silica gel [1], unlike many aliphatic imines. However, if the silica is highly acidic, you may observe minor hydrolysis back to benzophenone and the primary amine. Pre-treating the silica with 1% triethylamine in the eluent can prevent on-column degradation, though it is often unnecessary if the product is crystallized directly.

References

  • Benzophenone imine - Wikipedia Source: Wikipedia URL
  • Source: PubChem (NIH)
  • Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization | Chemical Reviews Source: ACS Publications URL
  • Source: ORBi (University of Liège)
  • Source: PMC (NIH)
Optimization

Technical Support Center: Purification of 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of 3-[(diphenylmethylene)amino]dihydrofuran-2(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (CAS No.: 88539-65-5) (1[1]). Also known as


-(diphenylmethylene)homoserine lactone, this molecule is a highly versatile Schiff base intermediate used in the synthesis of unnatural 

-amino-

-butyrolactone derivatives and homoserine analogues.

Part 1: Core Principles & The Causality of Degradation

Before troubleshooting specific issues, it is critical to understand the chemical vulnerabilities of this molecule during chromatography:

  • Imine Susceptibility: The diphenylmethylene (benzophenone imine) protecting group is highly sensitive to acidic environments. Standard silica gel (

    
    ) possesses surface silanol groups that render it weakly acidic (pH ~4.5–5.5). When exposed to untreated silica, the imine bond undergoes rapid acid-catalyzed hydrolysis, reverting the molecule to benzophenone and the free primary amine (2[2]).
    
  • Lactone Ring Sensitivity: The dihydrofuran-2(3H)-one (lactone) ring is susceptible to nucleophilic attack and ring-opening under strongly basic conditions or in the presence of protic solvents over prolonged periods.

Therefore, the purification strategy must navigate a narrow pH window: basic enough to protect the imine, but mild enough to preserve the lactone.

Part 2: Troubleshooting Guides & FAQs

Q1: I am losing most of my product on the column, and my post-column NMR shows a massive benzophenone peak. What went wrong? A: You are observing acid-catalyzed hydrolysis of the Schiff base on the column. The free homoserine lactone amine generated during this degradation is highly polar and irreversibly binds to the acidic silica, while the cleaved benzophenone elutes easily. Solution: You must chemically passivate the silica gel. Pre-treat the column and supplement your entire eluent system with 1% to 5% (v/v) Triethylamine (TEA) to prevent hydrolysis on the acidic silica gel (2[2]). TEA neutralizes the acidic silanol sites, ensuring the imine bond remains intact during transit.

Q2: How do I effectively separate my target product from unreacted benzophenone imine or benzophenone byproduct? A: Benzophenone and its imine are highly non-polar, whereas the target lactone Schiff base is moderately polar. Solution: Implement a step-gradient elution. Begin with a highly non-polar solvent system (e.g., 5% Ethyl Acetate in Hexanes + 1% TEA) to flush out the benzophenone impurities. Once the non-polar front has eluted, step the gradient up to 20–30% Ethyl Acetate in Hexanes (+ 1% TEA) to elute the target 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (3[3]).

Q3: Can I use basic alumina instead of silica gel to avoid the acid issue entirely? A: It is not recommended. While basic alumina eliminates the risk of imine hydrolysis, its strong basicity, combined with trace water in the solvents, can catalyze the opening of the lactone ring. TEA-passivated silica gel provides the optimal, field-proven balance of inertness and resolving power for this specific scaffold.

Q4: My product degrades during the solvent evaporation step after column chromatography. Why? A: Prolonged exposure to TEA during concentration can cause degradation, especially if the water bath temperature is too high. Solution: Evaporate the collected fractions immediately using a rotary evaporator with a water bath set no higher than 30°C. Co-evaporate with toluene if necessary to azeotropically remove residual TEA.

Part 3: Stationary Phase Comparison Data

ParameterUntreated Silica Gel (

)
TEA-Passivated Silica Gel (1-5% TEA)Basic Alumina (

)
Surface pH ~4.5 - 5.5 (Weakly Acidic)~7.5 - 8.5 (Neutralized)~9.0 - 10.0 (Basic)
Imine Recovery < 20% (Severe Hydrolysis)> 90% (Intact)> 90% (Intact)
Lactone Integrity High (Stable in acid)High (Stable in mild base)Low (Ring-opening risk)
Primary Impurity BenzophenoneTrace TEAOpened Lactone Byproducts
Recommendation ❌ Do Not Use✅ Optimal Choice⚠️ Use with Extreme Caution

Part 4: Standardized Experimental Protocol

The following is a self-validating, step-by-step methodology for TEA-passivated silica gel chromatography, utilizing standard techniques for Brønsted base and Schiff base chromatography (4[4]).

Phase 1: Solvent and Column Preparation

  • Prepare the eluent systems:

    • System A (Non-polar wash): 5% Ethyl Acetate in Hexanes + 1% (v/v) Triethylamine (TEA).

    • System B (Elution gradient): 25% Ethyl Acetate in Hexanes + 1% (v/v) Triethylamine (TEA).

  • Vigorously mix the solvent systems to ensure homogenous distribution of TEA.

  • Prepare a slurry of standard flash silica gel (230-400 mesh) using System A. The TEA in the solvent will immediately begin neutralizing the acidic silanol groups on the silica surface.

  • Pour the slurry into the glass column and pack it using compressed air. Flush with at least 2 column volumes (CV) of System A to ensure complete passivation of the stationary phase.

Phase 2: Sample Loading and Elution

  • Dissolve the crude 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one in a minimal volume of Dichloromethane (DCM) containing 1% TEA.

  • Carefully load the dissolved sample onto the flat surface of the silica bed.

  • Elute with 2 to 3 CV of System A. This non-polar flush will rapidly elute unreacted benzophenone imine and benzophenone byproducts (which run near the solvent front).

  • Step the gradient to System B. The target lactone Schiff base will elute in this moderately polar fraction.

  • Monitor fractions via TLC (visualized with UV light at 254 nm).

Phase 3: Recovery and Concentration

  • Pool the fractions containing the pure target compound.

  • Critical Step: Evaporate the solvent immediately using a rotary evaporator. Maintain the water bath temperature strictly below 30°C to prevent TEA-mediated degradation of the lactone ring during concentration.

  • If residual TEA is detected by

    
    -NMR (triplet at ~1.0 ppm, quartet at ~2.5 ppm), co-evaporate the product with 2 x 10 mL of anhydrous toluene to azeotropically remove the amine.
    

Part 5: Chromatographic Workflows & Degradation Pathways

G Crude Crude 3-[(diphenylmethylene)amino] dihydrofuran-2(3H)-one Untreated Untreated Silica Gel (Acidic Silanols pH ~5) Crude->Untreated Error Path Treated TEA-Passivated Silica Gel (1-5% Triethylamine) Crude->Treated Correct Path Hydrolysis Acid-Catalyzed Imine Hydrolysis Untreated->Hydrolysis Intact Imine Bond Remains Intact Treated->Intact Degradation Benzophenone (Elutes) + Homoserine Lactone (Stuck) Hydrolysis->Degradation Elution Step Gradient Elution (Hexanes/EtOAc + 1% TEA) Intact->Elution Fail Low Yield / Product Loss Degradation->Fail Success Pure Target Compound Isolated Elution->Success

Fig 1. Chromatographic pathways for N-(diphenylmethylene)homoserine lactone purification.

References

  • [1] Sigma-Aldrich. MDL Mfcd29047108.

  • [2] Benchchem. Benzophenone imine | 1013-88-3.

  • [3] Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of Diphenylmethylene-Glycine Benzyl Ester.

  • [4] ACS Publications. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Products in the Synthesis of 3-Substituted Dihydrofuranones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and mitigation of side reactions during the -alkylation of -butyrolactones (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and mitigation of side reactions during the


-alkylation of 

-butyrolactones (dihydrofuran-2(3H)-ones).

Mechanistic Causality of Common Side Reactions

The synthesis of 3-substituted dihydrofuranones typically relies on the generation of a lactone enolate followed by electrophilic trapping. While conceptually straightforward, the ambident nature of the enolate and the inherent reactivity of the lactone ring often lead to complex side-product profiles. Understanding the physicochemical causality behind these deviations is critical for rational optimization.

A. 3,3-Dialkylation (Over-alkylation)

The Mechanism: When a mono-alkylated dihydrofuranone is formed, its remaining


-proton often exhibits an acidity comparable to, or slightly greater than, the unsubstituted starting material. This leads to rapid, degenerate proton exchange between the unreacted lactone enolate and the newly formed mono-alkylated product.
The Causality:  If the electrophile addition is slow or the local concentration of the enolate is high, the mono-alkylated product is deprotonated and reacts with a second equivalent of the electrophile, yielding a 3,3-disubstituted dihydrofuranone[1].
B. O-Alkylation (Enol Ether Formation)

The Mechanism: Lactone enolates are ambident nucleophiles capable of reacting at the


-carbon or the carbonyl oxygen.
The Causality:  According to Hard-Soft Acid-Base (HSAB) theory, the regioselectivity of the alkylation is dictated by the nature of the electrophile and the solvent environment[2]. "Hard" leaving groups (e.g., tosylates, mesylates, sulfates) and highly polar aprotic additives (e.g., HMPA, DMPU) strip the lithium cation from the enolate oxygen, exposing its "hard" character and driving O-alkylation to form cyclic enol ethers[3].
C. Claisen-Type Self-Condensation (Dimerization/Ring-Opening)

The Mechanism: The formation of a dimerized, ring-opened side product (often observed as a


 mass peak in LC-MS).
The Causality:  This occurs when the strongly nucleophilic lactone enolate attacks the carbonyl carbon of an un-enolized lactone molecule. This is typically triggered by localized warming (exceeding -78 °C) which provides the activation energy for the nucleophilic acyl substitution, or by using degraded, nucleophilic bases (like aged LDA containing lithium alkoxides)[1].

Quantitative Impact of Reaction Parameters

To illustrate the sensitivity of the lactone enolate to its environment, the following table summarizes the quantitative distribution of products based on varying reaction conditions.

Base SystemTemp (°C)ElectrophileSolvent SystemC-Alkylation (%)O-Alkylation (%)Dialkylation (%)Self-Condensation (%)
LDA (1.0 eq)-78Alkyl IodideTHF88 < 183
LDA (1.0 eq)-78Alkyl TosylateTHF / HMPA (10%)45 4258
NaHMDS (1.0 eq)-40Alkyl BromideTHF55 51525
LDA (1.0 eq)0Alkyl IodideTHF30 < 12050

Data Interpretation: Optimal C-alkylation requires strict cryogenic control (-78 °C) to suppress self-condensation, paired with a "soft" electrophile (alkyl iodide) in a non-coordinating solvent (pure THF) to prevent O-alkylation.

Troubleshooting Workflow

Use the following diagnostic tree to identify and resolve side products based on your crude mixture analysis.

TroubleshootingTree Start Analyze Crude Mixture (GC-MS / NMR) Q1 Is Dialkylation > 5%? Start->Q1 Sol1 Action: Use Inverse Addition or Excess Lactone Q1->Sol1 Yes Q2 Is O-Alkylation Present? Q1->Q2 No Sol1->Q2 Sol2 Action: Remove HMPA, Switch to Alkyl Iodide Q2->Sol2 Yes Q3 Is Self-Condensation (Dimer) Observed? Q2->Q3 No Sol2->Q3 Sol3 Action: Ensure T < -78°C, Use Strict LDA Stoichiometry Q3->Sol3 Yes Success Optimized C-Alkylation Achieved Q3->Success No Sol3->Success

Logical workflow for identifying and resolving side products in dihydrofuranone alkylation.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology for the


-alkylation of 

-butyrolactone is designed as a self-validating system . Do not proceed to subsequent steps unless the In-Process Control (IPC) metrics are met.

Objective: Achieve >85% yield of the mono-C-alkylated product while suppressing dialkylation (<5%) and self-condensation (<2%).

Step 1: Preparation of the Base (Validation Checkpoint 1)
  • Charge a flame-dried Schlenk flask with anhydrous THF (0.5 M) and diisopropylamine (1.05 eq) under a strict argon atmosphere.

  • Cool the system to -78 °C. Add n-BuLi (1.0 eq, 2.5 M in hexanes) dropwise over 15 minutes.

  • Causality: Freshly prepared LDA is strictly required. Commercially aged LDA solutions often contain degraded lithium alkoxides that act as nucleophiles, directly triggering lactone ring-opening[1].

  • Validation Metric: The solution must remain pale yellow and perfectly clear. Any turbidity or precipitate indicates moisture contamination or lithium hydroxide formation; discard and restart if observed.

Step 2: Enolization (Validation Checkpoint 2)
  • Add

    
    -butyrolactone (1.0 eq) dropwise over 30 minutes. The internal temperature probe must strictly read 
    
    
    
    -75 °C.
  • Causality: The

    
    -protons of lactones require strong, non-nucleophilic bases. Exceeding -75 °C provides the thermal energy necessary for the enolate to attack unreacted lactone, initiating Claisen self-condensation.
    
  • Validation Metric (IPC): Withdraw a 0.1 mL aliquot, quench directly into 0.5 mL

    
    , extract with 
    
    
    
    , and run a rapid
    
    
    NMR. You must observe >95% disappearance of the
    
    
    -proton signal (approx. 2.2-2.5 ppm). If
    
    
    , the batch is at high risk for dimerization due to incomplete enolization.
Step 3: Electrophilic Trapping (Validation Checkpoint 3)
  • Add the alkyl iodide (1.1 eq) dropwise.

  • Causality: Alkyl iodides are "soft" electrophiles, ensuring the ambident enolate reacts at the "soft" carbon center rather than the "hard" oxygen center, effectively eliminating O-alkylation[2].

  • Validation Metric: Monitor the reaction by GC-MS. The reaction is complete when the mono-alkylated mass peak plateaus. If the dialkylated mass peak exceeds 5% relative abundance, immediately proceed to Step 4 to prevent further over-alkylation.

Step 4: Cryogenic Quenching
  • Quench the reaction with a saturated aqueous solution of

    
     (pH ~5-6) at -78 °C  before allowing the flask to warm to room temperature.
    
  • Causality: Basic aqueous workups or warming the unquenched enolate leads to rapid epimerization of the newly formed stereocenter. A buffered acidic quench at cryogenic temperatures instantly protonates the enolate and freezes the stereochemistry.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a 3,3-disubstituted dihydrofuranone even when using exactly 1.0 equivalent of electrophile? A: This is driven by rapid proton exchange. The mono-alkylated product is often kinetically more accessible or slightly more acidic than the starting material. When the enolate reacts with the electrophile, the resulting product can be immediately deprotonated by unreacted enolate. Solution: Utilize "inverse addition" (adding the pre-formed enolate via cannula to a solution of excess electrophile) to ensure the mono-alkylated product is never in the presence of excess base.

Q: My LC-MS shows a mass corresponding to


. What is this, and how do I stop it? 
A:  This mass corresponds to the Claisen-type self-condensation dimer. It occurs when the enolate acts as a nucleophile against the carbonyl carbon of an un-enolized lactone molecule[1]. It indicates either incomplete enolization (leaving unreacted lactone in the pool) or localized warming above -78 °C. Ensure strict stoichiometric control of your LDA and maintain rigorous cryogenic cooling.

Q: How does the choice of leaving group on the electrophile affect the C/O alkylation ratio? A: According to HSAB theory, hard leaving groups (like tosylates or sulfates) increase the "hardness" of the electrophilic center, promoting attack by the hard oxygen atom of the enolate (leading to O-alkylation)[3]. Soft leaving groups (like iodides or bromides) favor attack by the soft carbon atom, driving the desired C-alkylation[2]. Always default to alkyl iodides when optimizing a new lactone alkylation.

Q: I am synthesizing a chiral 3-substituted lactone, but my product is partially racemized. What went wrong? A: The


-proton of a 3-substituted dihydrofuranone is highly acidic. If your reaction is allowed to warm to room temperature before quenching, or if your workup is too basic, the product will reversibly enolize and epimerize. You must quench the reaction at -78 °C with a mild acid (like acetic acid or saturated 

) to lock the stereocenter before warming.

References

  • Thieme Chemistry. "Product Subclass 3: Thiocarboxylic O-Acid Esters." Science of Synthesis, Thieme E-Books. Available at: [Link]

  • Various Authors. "Alkylations of Enols and Enolates." ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one Synthesis

Welcome to the technical support center for the synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthetic transformation. The synthesis, a variation of the O'Donnell amino acid synthesis, involves the alkylation of the benzophenone imine of a glycine ester with α-bromo-γ-butyrolactone.[1] While a robust method for the formation of α-amino acids, the use of a lactone electrophile introduces unique challenges that require careful optimization of reaction conditions.

This resource provides actionable solutions to common problems encountered during the synthesis and purification of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one and its subsequent deprotection to the corresponding primary amine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and evidence-based solutions.

Problem 1: Low or No Conversion of Starting Material

Question: I am seeing a significant amount of unreacted N-(diphenylmethylene)glycine tert-butyl ester in my reaction mixture by TLC analysis. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a common issue that can often be traced back to inefficient deprotonation of the glycine imine or issues with the electrophile.

Possible Causes & Solutions:

  • Insufficiently Basic Conditions: The pKa of the α-proton of the glycine imine is crucial. While phase-transfer catalysis (PTC) is often effective, the basicity of the aqueous or solid base might be too low for complete deprotonation.[1]

    • Solution 1 (PTC): Increase the concentration of the aqueous base (e.g., from 25% to 50% NaOH or KOH). Alternatively, switch to solid, powdered KOH, which can be more effective in solid-liquid PTC.

    • Solution 2 (Anhydrous Conditions): For more robust deprotonation, consider switching to anhydrous conditions using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) in an appropriate aprotic solvent like THF at low temperatures (e.g., -78 °C).[1][2] This method, however, requires strict exclusion of moisture.

  • Degradation of the Electrophile: α-Bromo-γ-butyrolactone can be susceptible to hydrolysis or other degradation pathways, especially under strongly basic conditions over extended reaction times.

    • Solution: Ensure the α-bromo-γ-butyrolactone is of high purity and freshly prepared or purchased. Add the electrophile to the reaction mixture after the base and phase-transfer catalyst have been allowed to interact with the glycine imine.

  • Ineffective Phase-Transfer Catalyst: The choice and concentration of the phase-transfer catalyst are critical for shuttling the enolate from the aqueous/solid phase to the organic phase where the reaction occurs.[1]

    • Solution: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAH) are common choices.[2] Ensure the catalyst is fully dissolved in the organic phase. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes improve the reaction rate. For challenging alkylations, specialized chiral phase-transfer catalysts derived from Cinchona alkaloids have been shown to be highly effective.[3]

  • Reaction Temperature Too Low: While many PTC reactions proceed at room temperature, some may require gentle heating to overcome the activation energy barrier.

    • Solution: Try gently heating the reaction mixture to 30-40 °C. Monitor the reaction closely by TLC to avoid potential decomposition of the product or starting materials at elevated temperatures.

Problem 2: Formation of a Significant Amount of Dialkylated Product

Question: My crude product shows a significant amount of a non-polar byproduct which I suspect is the dialkylated product. How can I suppress this side reaction?

Answer:

The formation of a dialkylated product is a known side reaction in the alkylation of glycine imines. It occurs when the monoalkylated product is deprotonated and reacts with a second molecule of the electrophile.

Possible Causes & Solutions:

  • High Basicity and/or Temperature: Strong basic conditions and elevated temperatures can increase the rate of deprotonation of the monoalkylated product, leading to dialkylation.

    • Solution: Use the mildest basic conditions that still afford a reasonable reaction rate. If using aqueous NaOH or KOH, consider using a lower concentration. If heating is necessary, do so cautiously and for the minimum time required.

  • Stoichiometry of Reactants: Using a large excess of the electrophile can drive the reaction towards dialkylation.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of α-bromo-γ-butyrolactone.

  • Acidity of the Monoalkylated Product: The benzophenone imine of the monoalkylated product is less acidic than the starting glycine imine, which generally favors monoalkylation.[1] However, under forcing conditions, deprotonation can still occur.

    • Solution: This is an inherent property of the system. The focus should be on optimizing the reaction conditions (basicity, temperature, stoichiometry) to favor the kinetics of the first alkylation over the second.

Problem 3: Suspected Hydrolysis of the Lactone Ring

Question: After workup, I am observing polar byproducts that I suspect are from the opening of the γ-butyrolactone ring. How can I prevent this?

Answer:

The γ-butyrolactone ring is an ester and is susceptible to hydrolysis under both acidic and basic conditions. The basic conditions of the alkylation and the acidic conditions of the final deprotection step pose a risk to the integrity of the lactone.[4]

Possible Causes & Solutions:

  • Prolonged Exposure to Strong Base: During the alkylation, prolonged reaction times in the presence of a strong aqueous base can lead to saponification of the lactone.

    • Solution 1: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

    • Solution 2: Consider using solid K₂CO₃ or Cs₂CO₃ as the base under solid-liquid PTC conditions, which are generally milder than concentrated NaOH or KOH.

    • Solution 3: Employing anhydrous conditions with a strong base like LDA at low temperatures (-78 °C) for a short duration can minimize lactone hydrolysis.

  • Harsh Acidic Workup/Deprotection: The final deprotection of the benzophenone imine is typically carried out under acidic conditions, which can also promote lactone ring opening.

    • Solution: Use mild acidic conditions for the deprotection. Instead of strong mineral acids like concentrated HCl, consider using a milder acid such as 1 M citric acid or silica gel impregnated with acid. Perform the deprotection at room temperature or below and for the shortest time necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the glycine component?

A1: It is highly recommended to use the tert-butyl ester of N-(diphenylmethylene)glycine. The use of the ethyl or methyl ester can lead to saponification (hydrolysis of the ester) under the basic conditions of the phase-transfer catalysis, which complicates the purification and lowers the yield.[1] The tert-butyl ester is significantly more resistant to basic hydrolysis.

Q2: How do I prepare the N-(diphenylmethylene)glycine tert-butyl ester?

A2: The Schiff base can be conveniently prepared by a transimination reaction at room temperature. This typically involves reacting glycine tert-butyl ester hydrochloride with benzophenone imine in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane.

Q3: What is the best method for purifying the final product, 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one?

A3: The product is a relatively non-polar, neutral molecule and can be purified by standard silica gel flash column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes. It is important to remove all baseline impurities, including any unreacted electrophile and the benzophenone byproduct from any potential imine hydrolysis during workup.

Q4: What is the best procedure for the deprotection of the benzophenone imine to yield 3-aminodihydrofuran-2(3H)-one?

A4: The deprotection is an acid-catalyzed hydrolysis. A common and effective method is to stir the protected compound in a two-phase system of diethyl ether and a mild aqueous acid, such as 1 M citric acid or dilute HCl (e.g., 1-2 M), at room temperature. The desired primary amine hydrochloride will be in the aqueous phase, while the benzophenone byproduct will remain in the ether layer. After separation, the aqueous layer can be washed with ether to remove any residual benzophenone. The free amine can then be obtained by basifying the aqueous layer and extracting with an organic solvent, or the hydrochloride salt can be isolated by evaporation of the water.

Q5: Can this synthesis be performed enantioselectively?

A5: Yes, the O'Donnell amino acid synthesis is well-known for its amenability to enantioselective transformations. This is typically achieved by using a chiral phase-transfer catalyst, most commonly derived from Cinchona alkaloids.[3][5] These catalysts create a chiral environment around the enolate, leading to a facial bias in the approach of the electrophile and resulting in an enantioenriched product.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Alkylation
ParameterPhase-Transfer Catalysis (PTC)Anhydrous Conditions
Glycine Derivative N-(diphenylmethylene)glycine tert-butyl esterN-(diphenylmethylene)glycine tert-butyl ester
Electrophile α-Bromo-γ-butyrolactone (1.05-1.1 eq)α-Bromo-γ-butyrolactone (1.05-1.1 eq)
Base 50% aq. KOH or solid powdered KOHLDA or NaHMDS (1.1 eq)
Solvent Dichloromethane or TolueneAnhydrous THF
Catalyst Tetrabutylammonium bromide (5-10 mol%)N/A
Temperature Room Temperature to 40 °C-78 °C to Room Temperature
Reaction Time 4-24 hours (monitor by TLC)1-4 hours (monitor by TLC)
Step-by-Step Protocol for Alkylation (PTC Method)
  • To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), toluene, and tetrabutylammonium bromide (0.1 eq).

  • Begin vigorous stirring and add 50% aqueous potassium hydroxide solution (5-10 eq).

  • Stir the biphasic mixture for 15-30 minutes at room temperature.

  • Add α-bromo-γ-butyrolactone (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with toluene or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product glycine_imine N-(Diphenylmethylene)glycine tert-butyl ester deprotonation Deprotonation (Base, PTC) glycine_imine->deprotonation electrophile α-Bromo-γ-butyrolactone alkylation SN2 Alkylation electrophile->alkylation enolate Glycine Enolate (Ion Pair) deprotonation->enolate Formation of chiral ion pair enolate->alkylation product 3-[(Diphenylmethylene)amino] dihydrofuran-2(3H)-one alkylation->product

Caption: General mechanism for the synthesis.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Incomplete Reaction check_base Increase Basicity? (e.g., 50% KOH, solid KOH) start->check_base side_reactions Check for Side Reactions (Dialkylation, Hydrolysis) start->side_reactions check_catalyst Optimize PTC? (Increase loading, change catalyst) check_base->check_catalyst No success Improved Yield check_base->success Yes check_temp Increase Temperature? (e.g., to 40°C) check_catalyst->check_temp No check_catalyst->success Yes anhydrous Switch to Anhydrous? (LDA, -78°C) check_temp->anhydrous No check_temp->success Yes anhydrous->success Yes optimize_stoich Adjust Stoichiometry? (1.05-1.1 eq electrophile) side_reactions->optimize_stoich mild_conditions Use Milder Conditions? (K2CO3, shorter time) optimize_stoich->mild_conditions No optimize_stoich->success Yes mild_conditions->success Yes

Caption: A logical workflow for troubleshooting low yields.

References

  • O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Jew, S.-s., et al. (2003). A Practical, Catalytic, and Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Phase-Transfer Catalytic Alkylation. The Journal of Organic Chemistry, 68(11), 4514–4516.
  • Request PDF | Highly efficient asymmetric alkylation and allylation of N-(diphenylmethylene)glycine tert-butyl ester with a chiral phase-transfer catalyst | The authors succeeded in the first asymmetric palladium-catalyzed allylic alkylation of the tert-butyl1 glycinate-benzophenone Schiff base 1 by... | Find, read and cite all the research you need on ResearchGate. [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 Catalyst - MDPI. [Link]

  • Enantioselective Alkylation of N‐(Diphenylmethylene)glycinate tert‐Butyl Ester: Synthesis of (R)‐2‐(Benzhydrylidenamino) - ResearchGate. [Link]

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(29), 2641-2644.
  • Cu-Catalyzed Enantioselective Allylic Alkylation with a γ-Butyrolactone-Derived Silyl Ketene Acetal - PMC. [Link]

  • Synthesis of Optically Active α-Amino Acids. Pergamon Press.
  • Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of forensic sciences, 49(6), 1220-1229.
  • US Patent for Method for producing gamma-butyrolactone.
  • Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 Catalyst - ResearchGate. [Link]

  • O'Donnell, M. J., & Falmagne, J. (1985). The synthesis of amino acids via organoboranes.
  • Request PDF | Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts | In this paper we report an investigation into the possibility of effecting the asymmetric alkylation of glycine imines using chiral quaternary ammonium salt... | Find, read and cite all the research you need on ResearchGate. [Link]

  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal. [Link]

  • Protection Reactions - Wiley-VCH. [Link]

  • Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst - PubMed. [Link]

  • Amino Acid-Protecting Groups - SciSpace. [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS.
  • Enantioselective Alkylation of Glycine Imine Promoted by Amino-Acid-Derived Phosphonium Salts - CityUHK Scholars. [Link]

  • An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides - ResearchGate. [Link]

  • 2 Protection of Functional Groups.
  • Photoredox-Catalyzed Oxidative C-H Alkylation of Glycine Derivatives with 4-Alkyl-1,4-dihydropyridines - Organic Chemistry Portal. [Link]

  • An efficient synthesis of furan-3(2H)-imine scaffold from alkynones - PMC - NIH. [Link]

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity.

Sources

Troubleshooting

stability of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one in different solvents

Welcome to the Technical Support Center for 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (also known as N-(diphenylmethylene)- -amino- -butyrolactone). This compound is a highly versatile O'Donnell Schiff base deri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (also known as N-(diphenylmethylene)-


-amino-

-butyrolactone). This compound is a highly versatile O'Donnell Schiff base derivative, primarily utilized as a protected precursor for the synthesis of unnatural amino acids, conformationally restricted peptides, and homoserine lactone analogs.

Due to the presence of an electrophilic imine, a strained lactone ring, and a highly acidic alpha-proton, this compound exhibits extreme sensitivity to solvent environments. This guide is designed to help researchers troubleshoot stability issues, understand the mechanistic causality behind degradation, and implement self-validating protocols for successful synthesis.

Solvent Stability & Diagnostic Matrix

To ensure experimental reproducibility, it is critical to match the solvent system to the intended chemical transformation. The table below summarizes quantitative and semi-quantitative stability data across common solvent environments.

Solvent SystemEnvironmental ConditionPrimary Degradation PathwayEstimated Stability (25 °C)Recommended Action
THF (Anhydrous) Neutral, Inert AtmosphereNone (Stable)> 6 monthsIdeal. Use for storage and aza-enolate chemistry.
Methanol / Ethanol Trace Acid / Ambient MoistureImine Hydrolysis

~ 2-4 hours
Avoid. Do not use protic solvents unless deprotection is intended.
Water / DMSO (1:1) Basic (pH > 9)Lactone Ring Opening

< 1 hour
Avoid. Keep strictly anhydrous; avoid aqueous bases.
DMF / DMSO Mild Base (e.g., Et

N)
Alpha-RacemizationRapid (minutes)Caution. Use strictly non-nucleophilic bases at -78 °C.

Troubleshooting Guide & FAQs

Q1: Why does my compound rapidly degrade into benzophenone and a highly polar byproduct when dissolved in methanol or wet solvents? Causality: You are observing imine hydrolysis . The benzophenone imine (Schiff base) serves as a protecting group for the primary amine. The imine carbon is highly electrophilic. In the presence of protic solvents (like methanol) or trace water, the imine nitrogen can be protonated, further increasing the electrophilicity of the carbon. Nucleophilic attack by water forms a hemiaminal intermediate, which subsequently collapses to liberate benzophenone and the free


-amino-

-butyrolactone[1]. Solution: Always use strictly anhydrous, aprotic solvents (e.g., dry THF or DCM) stored over activated molecular sieves. Avoid prolonged contact with aqueous solutions during workup unless you intend to cleave the protecting group.

Q2: I attempted a reaction in a basic aqueous/organic mixture, but my NMR shows a complete loss of the lactone ring signals. What happened? Causality: This is caused by lactone ring opening (saponification or aminolysis). The


-butyrolactone ring possesses inherent ring strain and a highly electrophilic carbonyl carbon. When exposed to nucleophilic solvents (e.g., methanol under basic conditions, or aqueous hydroxide), the solvent acts as a nucleophile, attacking the carbonyl carbon. This leads to acyl substitution, cleaving the C-O bond of the lactone and yielding open-chain homoserine derivatives[2].
Solution: If basic conditions are required, you must use sterically hindered, non-nucleophilic bases (like LiHMDS or LDA) in strictly anhydrous, non-nucleophilic solvents (like THF).

Q3: I purchased the enantiopure (S)-enantiomer, but after stirring it in DMF with triethylamine, the recovered material is completely racemic. How do I prevent this? Causality: The proton at the C3 (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) position is exceptionally acidic. When deprotonated, the resulting carbanion is stabilized by resonance delocalization into both the adjacent lactone carbonyl and the diphenylmethylene group, forming an extended, planar aza-enolate system. In polar aprotic solvents (DMF, DMSO) with even mild bases, rapid deprotonation and reprotonation occur, destroying the stereochemical integrity at this chiral center.
Solution: To maintain stereocontrol or prevent unwanted enolization, keep the compound in neutral or slightly acidic environments until you are ready to deliberately form the enolate at cryogenic temperatures (-78 °C).

Visualizations of Degradation and Workflows

Degradation Start 3-[(Diphenylmethylene)amino] dihydrofuran-2(3H)-one Hyd Imine Hydrolysis (Protic Solvents / Acid) Start->Hyd Trace H2O / H+ Ring Lactone Ring Opening (Basic / Nucleophilic) Start->Ring OH- / Amines Rac Alpha-Racemization (Polar Aprotic + Base) Start->Rac Mild Base (e.g., Et3N) Prod1 alpha-amino-gamma-butyrolactone + Benzophenone Hyd->Prod1 Prod2 N-(Diphenylmethylene) homoserine derivatives Ring->Prod2 Prod3 Racemic Mixture (Loss of stereocenter) Rac->Prod3

Fig 1: Primary degradation pathways based on solvent and environmental conditions.

Workflow Step1 1. Substrate Prep Dry THF, -78°C Step2 2. Deprotonation Add LiHMDS Step1->Step2 Step3 3. Alkylation Add Electrophile Step2->Step3 Step4 4. Imine Cleavage 1N HCl, THF/H2O Step3->Step4 Step5 5. Isolation Amino Lactone Step4->Step5

Fig 2: Standard anhydrous alkylation and chemoselective deprotection workflow.

Validated Experimental Protocols

The following self-validating protocols are designed to bypass the stability issues outlined above, ensuring high yields during functionalization and deprotection.

Protocol A: Anhydrous Alkylation of the Alpha-Center

This protocol utilizes cryogenic conditions and a non-nucleophilic base to prevent lactone ring opening while successfully generating the aza-enolate for alkylation[3].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Solvation: Dissolve 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (1.0 eq) in anhydrous THF (0.1 M concentration) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C. Validation Check: Ensure no moisture condenses inside the flask.

  • Deprotonation: Dropwise add a strong, non-nucleophilic base (e.g., LiHMDS or LDA, 1.1 eq). Stir for 30 minutes at -78 °C to form the aza-enolate. The solution typically develops a deep color.

  • Alkylation: Add the desired electrophile (e.g., an alkyl halide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH

    
    Cl. Extract immediately with ethyl acetate, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol B: Chemoselective Imine Deprotection

This protocol selectively hydrolyzes the diphenylmethylene protecting group without causing the


-butyrolactone ring to open[4].
  • Solvation: Dissolve the alkylated product from Protocol A in a 1:1 mixture of THF and water.

  • Acidification: Add 1N aqueous HCl (2.0 eq) dropwise at room temperature.

  • Hydrolysis: Stir vigorously for 2 hours. Validation Check: Monitor by TLC. The starting material spot should disappear, replaced by a highly non-polar spot (benzophenone) and baseline material (the amine salt).

  • Washing: Extract the aqueous layer 3x with diethyl ether. This selectively removes the cleaved benzophenone byproduct into the organic phase while the desired amine hydrochloride remains in the aqueous phase.

  • Isolation: Lyophilize (freeze-dry) the aqueous layer to isolate the functionalized

    
    -amino-
    
    
    
    -butyrolactone hydrochloride salt as a pure powder.

References

Sources

Optimization

Technical Support Center: Preventing Imine Hydrolysis in 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of 3-[(d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one .

This compound is a classic O'Donnell-type Schiff base—specifically, the benzophenone imine of


-amino-

-butyrolactone. It is a highly valuable intermediate for the synthesis of unnatural amino acids via

-alkylation[1][2]. However, the imine (azomethine) bond is notoriously susceptible to hydrolysis, which can drastically reduce yields during storage, workup, and purification. This guide provides the mechanistic causality behind this degradation and field-proven protocols to ensure the structural integrity of your intermediate.
PART 1: The Causality of Imine Hydrolysis

To prevent hydrolysis, one must first understand its thermodynamic and kinetic drivers. The hydrolysis of a benzophenone imine is heavily pH-dependent and acid-catalyzed[3].

  • Protonation: The imine nitrogen is protonated by trace acids (e.g., ambient moisture combined with CO₂, acidic workup reagents, or silanol groups on silica gel).

  • Nucleophilic Attack: Protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine, making the highly substituted diphenylmethylene carbon highly electrophilic and susceptible to attack by water.

  • Cleavage: The resulting hemiaminal intermediate is thermodynamically unstable. It rapidly collapses, cleaving the C-N bond to yield benzophenone and the free primary amine (

    
    -amino-
    
    
    
    -butyrolactone).

HydrolysisMechanism A Benzophenone Imine (Stable in Base) B Protonated Iminium (Electrophilic) A->B + H⁺ (Acid Catalyst) C Hemiaminal Intermediate B->C + H₂O (Nucleophile) D Benzophenone + Amine (Hydrolyzed) C->D C-N Cleavage

Acid-catalyzed hydrolysis pathway of benzophenone imines demonstrating intermediate vulnerability.

PART 2: Troubleshooting Guides & FAQs

Q1: My compound completely degrades into benzophenone during flash column chromatography. How can I isolate the intact imine? A: Standard silica gel is inherently acidic (pH ~5.0–6.0 due to surface silanol groups). When your imine passes through the column, the silica acts as an acid catalyst, and residual water in the solvent drives the hydrolysis[4]. Solution: You must passivate the silica gel. Pre-treat the column by flushing it with your non-polar eluent system containing 1% to 5% triethylamine (TEA)[4]. The TEA neutralizes the acidic silanol sites, allowing the imine to elute intact. (See Protocol 1 below).

Q2: I am performing an


-alkylation using phase-transfer catalysis (PTC). The reaction works, but I see 20-30% hydrolysis during the workup. What is going wrong? 
A:  Benzophenone imines are remarkably stable under the highly basic biphasic conditions of PTC (e.g., using KOH/NaOH and a quaternary ammonium salt)[1]. The hydrolysis is likely occurring during your quench. If you are using saturated ammonium chloride (NH₄Cl) or citric acid to neutralize the base, the localized drop in pH combined with the aqueous environment rapidly cleaves the imine[3].
Solution: Quench the reaction with water or a mildly basic buffer like saturated sodium bicarbonate (NaHCO₃). Extract immediately into an organic solvent and dry thoroughly over anhydrous Na₂SO₄ before concentration.

Q3: How should I store 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one for long-term stability? A: Temperature and moisture are the primary variables that accelerate degradation. The rate of imine hydrolysis increases exponentially with temperature[3]. Solution: Store the purified solid in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen). Keep the vial in a desiccator at -20 °C. When removing from the freezer, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

WorkupLogic Q1 Is the reaction complete? Q2 Does the quench require acid? Q1->Q2 Yes A1 Use mild basic quench (e.g., Sat. NaHCO₃) Q2->A1 No A2 Imine will hydrolyze. Accept deprotection. Q2->A2 Yes A3 Extract with organic solvent Dry over Na₂SO₄ A1->A3 Phase Separation

Decision tree for post-reaction workup to prevent unintended imine cleavage.

PART 3: Quantitative Data

To optimize your experimental design, refer to the stability profile below. This table summarizes the kinetic vulnerability of benzophenone imines across standard laboratory environments.

Table 1: Stability Profile of Benzophenone Imines under Various Conditions

Environment / ConditionpH RangeHydrolysis RiskRecommended Action
Standard Silica Gel 5.0 - 6.0High (Rapid cleavage)Buffer with 1-5% Triethylamine (TEA)[4].
Aqueous Citric Acid / NH₄Cl 3.0 - 5.5High (Intentional deprotection)Avoid for workup; use NaHCO₃ instead[3].
Neutral Aqueous (H₂O) 7.0Moderate (Slow degradation)Minimize exposure time; extract rapidly.
Saturated NaHCO₃ 8.0 - 8.5Low (Stable for workup duration)Ideal for quenching basic reactions.
Biphasic Strong Base (PTC) > 12.0Very Low (Kinetically stable)Proceed with O'Donnell alkylation protocols[2].
PART 4: Experimental Protocols
Protocol 1: Preparation of TEA-Neutralized Silica Gel for Imine Chromatography

Trustworthiness Note: This self-validating protocol ensures that the local pH of the stationary phase remains basic, shutting down the acid-catalyzed hydrolysis pathway entirely.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate). Add 2% to 5% (v/v) Triethylamine (TEA) to the mixture[4].

  • Slurry Preparation: In a beaker, mix the silica gel with the TEA-doped solvent system until a uniform slurry is formed. Let it sit for 5 minutes to allow the TEA to fully interact with and neutralize the silanol groups.

  • Column Packing: Pour the slurry into the column and allow it to settle.

  • Equilibration: Flush the packed column with at least 2 to 3 column volumes of the TEA-doped solvent to ensure complete neutralization of the silica bed.

  • Loading: Dissolve your crude 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one in a minimal amount of the TEA-doped solvent and load it onto the column.

  • Elution: Elute using the TEA-doped solvent. Monitor fractions via TLC. (Pro-tip: Pre-treat your TLC plates by exposing them to TEA vapor in a developing chamber to prevent on-plate degradation, which can cause misleading double-spots).

Protocol 2: Anhydrous Workup for Phase-Transfer Alkylations

Trustworthiness Note: This protocol minimizes aqueous exposure time and avoids pH drops that trigger hemiaminal formation.

  • Quench: Upon completion of the alkylation, cool the reaction mixture to 0 °C. Add cold, saturated aqueous NaHCO₃ (do NOT use NH₄Cl or Citric Acid).

  • Extraction: Transfer to a separatory funnel and extract three times with Ethyl Acetate or Dichloromethane.

  • Washing: Wash the combined organic layers once with brine to remove bulk water.

  • Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) and swirl for 10 minutes. Filter off the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation[3].

References
  • O'Donnell Amino Acid Synthesis Organic Chemistry Portal URL:[Link]

  • The synthesis of amino acids by phase-transfer reactions Organic Chemistry Portal URL:[Link]

  • N-Substituted Imines by the Copper-Catalyzed N-Imination of Boronic Acids and Organostannanes with O-Acyl Ketoximes ACS Publications (Organic Letters) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Aminodihydrofuran-2(3H)-one Hydrochloride

Welcome to the technical support center for the synthesis of 3-aminodihydrofuran-2(3H)-one hydrochloride (also known as α-amino-γ-butyrolactone hydrochloride). This guide is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-aminodihydrofuran-2(3H)-one hydrochloride (also known as α-amino-γ-butyrolactone hydrochloride). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic process. 3-Aminodihydrofuran-2(3H)-one hydrochloride is a valuable chiral building block and a key intermediate in the synthesis of various pharmaceuticals, including the nootropic drug piracetam and the herbicide L-glufosinate.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges, optimize your reaction conditions, and ensure the synthesis of a high-purity final product.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis, while well-established, is prone to several issues that can impact yield and purity. The most common route involves a three-step, one-pot synthesis from L-methionine, proceeding through a sulfonium salt formation, hydroxylation, and finally, an acid-catalyzed cyclization.[1] This guide will address problems within the context of this pathway and other relevant methods.

Problem 1: Low Overall Yield (<60%)

A diminished yield is the most frequently encountered problem. It can arise from issues at any of the three main stages of the one-pot synthesis from methionine.

Potential Causes & Solutions

  • Incomplete Sulfonium Salt Formation: The initial reaction of methionine with an alkylating agent (e.g., dimethyl sulfate, methyl iodide) must be driven to completion.

    • Diagnosis: Monitor the reaction by TLC or ¹H NMR to check for the disappearance of starting methionine.

    • Solution: Ensure the molar ratio of the alkylating agent to methionine is adequate, typically ranging from 0.6 to 0.9.[1] The presence of an acid promoter, like sulfuric acid, can also be critical for this step.[1]

  • Side Reactions During Hydroxylation: The conversion of the sulfonium salt to homoserine under basic conditions is a critical step. If the pH and temperature are not carefully controlled, side reactions can occur.

    • Diagnosis: Unexpected spots on a TLC plate or complex signals in the crude NMR spectrum.

    • Solution: Maintain the reaction temperature and add the base (e.g., NaOH, KOH) portion-wise to prevent localized overheating. Ensure the pH is within the optimal range for the desulfurization methyl hydroxylation reaction.

  • Lactone Ring Hydrolysis: The γ-butyrolactone ring is susceptible to hydrolysis, especially under strongly acidic or basic conditions, which opens the ring to form 4-amino-2-hydroxybutanoic acid.[2][3]

    • Diagnosis: A lower-than-expected yield of the solid hydrochloride salt and the presence of a highly polar, water-soluble byproduct.

    • Solution: During the final acid-catalyzed cyclization and precipitation, use a controlled amount of concentrated HCl. Avoid prolonged exposure to high temperatures (e.g., >90°C) in strong acid.[4] After formation, the product should be isolated promptly. The equilibrium between the lactone and the open-chain hydroxy acid is pH-dependent; acidic conditions (pH 1-7) favor the lactone form.[4][5]

  • Losses During Product Isolation: The hydrochloride salt is soluble in water and to some extent in alcohols like methanol.[6]

    • Diagnosis: Low isolated yield despite clean reaction profiles.

    • Solution: After cyclization, concentrate the reaction mixture under reduced pressure to remove most of the water and solvent.[4] Precipitate the product by adding a less polar solvent in which the salt is insoluble, such as cold ethanol or isopropanol.[4] Ensure the mixture is sufficiently cooled (e.g., 0-5°C) to maximize precipitation before filtration.

Problem 2: Product Purity Issues & Contaminants

Achieving high purity is essential, especially for pharmaceutical applications. Impurities often co-precipitate with the desired hydrochloride salt.

Common Impurities and Their Sources

ImpuritySourceMitigation Strategy
Unreacted L-Homoserine Incomplete cyclization (esterification)Ensure sufficient acid catalyst (HCl) is used and allow adequate reaction time/temperature for ring closure.[4]
Sodium Chloride (NaCl) Neutralization of excess HCl with a sodium baseUse the stoichiometric amount of acid. If excess is used, avoid sodium-based workups. Recrystallization from an ethanol/water mixture can remove inorganic salts.
Polymeric Byproducts High temperatures or prolonged reaction timesMaintain strict temperature control throughout the synthesis, particularly during the final concentration and cyclization steps.
Open-chain (hydrolyzed) form Excess water during workup or storageMinimize water content in the final steps. Store the final product in a dry, inert atmosphere.
Problem 3: Difficulty in Product Isolation and Crystallization

Sometimes the product oils out or fails to precipitate cleanly, making isolation challenging.

Potential Causes & Solutions

  • Excess Water Content: The product is water-soluble, and excess water will prevent precipitation.

    • Solution: Concentrate the aqueous solution in vacuo as much as possible to a thick syrup or residue before adding the anti-solvent (e.g., cold ethanol).[4]

  • Incorrect Anti-Solvent: The choice of the precipitating solvent is crucial.

    • Solution: Ice-cold ethanol is commonly and effectively used.[4] Other options include isopropanol or acetone. The key is to use a solvent in which the hydrochloride salt has very low solubility.

  • Oiling Out: The product separates as a liquid instead of a solid.

    • Solution: This often happens if the solution is too concentrated or if the temperature change is too rapid. Try adding the anti-solvent more slowly with vigorous stirring at a low temperature. Scratching the inside of the flask with a glass rod can help induce crystallization.

Visualizing the Troubleshooting Workflow

A logical approach is key to diagnosing issues. The following diagram outlines a decision-making process for troubleshooting low yield.

TroubleshootingWorkflow start Low Product Yield check_reaction Reaction Monitoring (TLC/NMR) start->check_reaction incomplete_reaction Incomplete Reaction Detected check_reaction->incomplete_reaction clean_reaction Reaction Appears Clean check_reaction->clean_reaction No starting material cause1 Cause: Insufficient Reagents or Time incomplete_reaction->cause1 Yes cause2 Cause: Side Reactions (e.g., Hydrolysis) incomplete_reaction->cause2 No, complex mixture check_isolation Review Isolation Protocol clean_reaction->check_isolation solution1 Solution: Increase reagent molar ratio or extend reaction time. cause1->solution1 solution2 Solution: Optimize pH and temperature control. cause2->solution2 isolation_issue Potential Isolation Issue check_isolation->isolation_issue cause3 Cause: Product Loss in Filtrate isolation_issue->cause3 Filtrate analysis shows product cause4 Cause: Incomplete Solvent Removal isolation_issue->cause4 Product oils out solution3 Solution: Use colder anti-solvent, ensure complete precipitation. cause3->solution3 solution4 Solution: Concentrate further under vacuum before precipitation. cause4->solution4

Caption: Troubleshooting Decision Tree for Low Yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the final cyclization step? A1: The cyclization of L-homoserine to its lactone is an acid-catalyzed intramolecular esterification. Strongly acidic conditions are required. Typically, this is achieved by adding concentrated hydrochloric acid to the reaction mixture, bringing the pH to a range of 1-3.[4]

Q2: My final product is slightly yellow. How can I decolorize it? A2: A pale yellow color is sometimes observed. This can often be removed by recrystallization. A common solvent system is a mixture of methanol or ethanol and water. Dissolve the product in a minimal amount of warm solvent, treat with a small amount of activated charcoal, filter hot to remove the charcoal, and then cool slowly to allow for the formation of colorless crystals.

Q3: Can I use a different acid besides HCl for the final salt formation? A3: Yes, other acids can be used to form different salts, but hydrochloride is the most common and typically crystalline form.[7] Using a different acid like H₂SO₄ or H₃PO₄ would result in the sulfate or phosphate salt, respectively, which may have different physical properties (e.g., solubility, crystallinity). For most established applications, the hydrochloride salt is the target.

Q4: How should I store the final product? A4: 3-Aminodihydrofuran-2(3H)-one hydrochloride is hygroscopic and susceptible to hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, such as in a freezer at -20°C, to ensure long-term stability.[6]

Q5: What is a typical reaction scheme for this synthesis? A5: The most common and efficient route starts from L-methionine. The process is a one-pot, three-step synthesis.

ReactionScheme cluster_steps One-Pot Synthesis methionine L-Methionine sulfonium Sulfonium Salt Intermediate methionine->sulfonium 1. (CH₃)₂SO₄, H₂SO₄ homoserine L-Homoserine Intermediate sulfonium->homoserine 2. NaOH (aq) product 3-Aminodihydrofuran-2(3H)-one HCl homoserine->product 3. HCl (aq), Δ

Caption: One-Pot Synthesis from L-Methionine.

Key Experimental Protocol: One-Pot Synthesis from L-Methionine

This protocol is adapted from established industrial methods and provides a reliable route to the target compound.[1][4]

Materials:

  • L-Methionine

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 37%)

  • Ethanol

  • Deionized Water

Procedure:

  • Sulfonium Salt Formation:

    • To a stirred solution of L-methionine (1.0 eq) in a water/alcohol mixed solvent, add sulfuric acid (0.5-1.5 eq) as a promoter.[1]

    • Slowly add dimethyl sulfate (0.6-0.9 eq) to the mixture, maintaining the temperature between 65-95°C.[1][4]

    • Stir for 4-6 hours until the reaction is complete (monitor by TLC).

  • Hydroxylation:

    • Cool the reaction mixture.

    • Carefully add a solution of sodium hydroxide (aq) to adjust the pH for the hydroxylation reaction. This step is exothermic; maintain the temperature below the recommended limit for the specific protocol.

    • Stir until the conversion to L-homoserine is complete.

  • Cyclization and Isolation:

    • To the resulting L-homoserine solution, add concentrated hydrochloric acid (e.g., 50 mL for a 0.67 mol scale reaction) and heat the mixture to 90°C for 2 hours.[4]

    • Concentrate the reaction mixture under reduced pressure to obtain a thick residue.

    • Cool the residue to 50°C and add ice-cold ethanol (e.g., 100 mL for a 0.67 mol scale) with vigorous stirring.[4]

    • Further cool the mixture to approximately 5°C in an ice bath to maximize precipitation.

    • Collect the white, powdery solid by suction filtration.

    • Wash the filter cake with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 3-aminodihydrofuran-2(3H)-one hydrochloride. A typical yield is in the range of 70-83%.[1][4]

References

  • Pearson. (n.d.). Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone.
  • Canadian Science Publishing. (n.d.). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE.
  • National Center for Biotechnology Information. (n.d.). Gamma-Butyrolactone. PubChem Compound Database. Retrieved from [Link].

  • Kowalski, A., Duda, A., & Penczek, S. (2018). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery, 63(2), 85-95.
  • Zev, Z., & Kennedy, R. (2003). Hydrolysis of GBL (open circles) and esterification of GHB (filled circles) at pH 2.0. ResearchGate. Retrieved from [Link].

  • Google Patents. (n.d.). JP4348890B2 - Method for purifying gamma-butyrolactone.
  • National Center for Biotechnology Information. (n.d.). 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-. PubChem Compound Database. Retrieved from [Link].

  • ChemBK. (2024, April 9). (3S)-3-aminodihydrofuran-2(3H)-one hydrochloride. Retrieved from [Link].

  • Google Patents. (n.d.). Purification of gamma-butyrolactone.
  • Royal Society of Chemistry. (n.d.). Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis. Retrieved from [Link].

  • Google Patents. (n.d.). CN110878071A - Preparation method of α -amino-gamma-butyrolactone and salt thereof.
  • Google Patents. (n.d.). CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride.

Sources

Reference Data & Comparative Studies

Validation

alternative synthesis routes for 3-aminodihydrofuran-2(3H)-ones

Title: Comparative Synthesis Guide: Alternative Routes for 3-Aminodihydrofuran-2(3H)-ones Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Expe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Synthesis Guide: Alternative Routes for 3-Aminodihydrofuran-2(3H)-ones

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Pharmacological Context

The 3-aminodihydrofuran-2(3H)-one scaffold—commonly referred to as


-amino-

-butyrolactone or homoserine lactone—is a critical pharmacophore and chiral building block in modern medicinal chemistry. Most notably, it forms the core structural motif of N-acyl homoserine lactones (AHLs), which are the primary autoinducers mediating quorum sensing (QS) in Gram-negative bacteria[1][1]. Disrupting this signaling pathway via synthetic AHL analogs represents a promising "quorum-quenching" strategy to attenuate bacterial virulence without imposing the selective pressure that drives antibiotic resistance[2][1].

While the traditional synthesis from the chiral amino acid pool (L-methionine or L-homoserine) remains the industrial standard, the demand for highly substituted, non-natural derivatives and greener synthetic processes has driven the development of alternative routes. This guide objectively evaluates the traditional alkylation/cyclization route against modern biocatalytic and asymmetric transition-metal-catalyzed alternatives, providing causality-driven protocols for laboratory implementation.

Mechanistic Pathways & Causal Logic

Understanding the mechanistic underpinnings of each synthetic route is essential for optimizing yield, enantiomeric excess (ee), and derivative scope.

A. Traditional Route: Sulfonium-Mediated Intramolecular Cyclization

The classical synthesis utilizes L-methionine as an inexpensive chiral pool starting material. The mechanistic causality relies on the selective alkylation of the thioether side chain using bromoacetic acid or methyl iodide. This transformation converts a poor leaving group into a highly reactive sulfonium ion[1][2]. Under acidic reflux, the carboxylate oxygen undergoes an intramolecular nucleophilic attack on the


-carbon, displacing the sulfonium leaving group and spontaneously closing the 5-membered furanone ring to yield (S)-3-aminodihydrofuran-2(3H)-one hydrobromide.
B. Alternative Route 1: Biocatalytic Cleavage (S-Adenosyl-L-methionine Lyase)

A highly sustainable and stereospecific alternative leverages the enzyme S-adenosyl-L-methionine lyase (EC 4.4.1.42). Mechanistically, the enzyme binds S-adenosyl-L-methionine (SAM) at the border of a trimeric complex, deliberately positioning the substrate in a hydrophobic pocket that excludes water[3][4]. By preventing simple hydrolysis, the enzyme forces an intramolecular nucleophilic substitution where the substrate reacts with itself, cleanly cleaving into 5'-methylthioadenosine and the target homoserine lactone[4][5].

C. Alternative Route 2: Asymmetric Aziridination & Ring Opening

To access heavily substituted lactones unavailable via the natural amino acid pool, researchers utilize the aziridination of


-ylidene 

-butyrolactones[5][6]. Transition-metal catalysts (e.g., Rh or Cu complexes) mediate the transfer of a nitrene species to the exocyclic double bond, forming a strained spiro-aziridine intermediate. Subsequent regioselective ring-opening by a nucleophile yields highly functionalized

-amino-

-butyrolactone derivatives with excellent diastereoselectivity.

Visualizing the Synthetic & Biological Workflows

Synthesis_Routes Methionine L-Methionine (Chiral Pool) Alkylation Alkylation & Cyclization (Bromoacetic acid, Reflux) Methionine->Alkylation SAM S-Adenosylmethionine (Biological Precursor) Lyase SAM Lyase (EC 4.4.1.42) (Aqueous Buffer, 37°C) SAM->Lyase Ylidene α-Ylidene-γ-butyrolactones (Synthetic Precursor) Aziridination Aziridination & Ring Opening (Transition Metal Catalysis) Ylidene->Aziridination Target (S)-3-Aminodihydrofuran-2(3H)-one (Target Scaffold) Alkylation->Target Moderate Yield Harsh Conditions Lyase->Target High ee (>99%) Green Chemistry Aziridination->Target Substituted Derivatives Complex Setup

Caption: Comparative synthetic pathways for 3-aminodihydrofuran-2(3H)-ones from diverse precursors.

QS_Mechanism AHL_Core 3-Aminodihydrofuran-2(3H)-one (Core Scaffold) AHL N-Acyl Homoserine Lactone (AHL Autoinducer) AHL_Core->AHL N-Acylation Acyl_Chain Acyl Side Chain (Variable Length) Acyl_Chain->AHL Schotten-Baumann LuxR LuxR-type Receptor (Cytoplasmic) AHL->LuxR Concentration-dependent binding Virulence Gene Expression (Biofilm Formation, Virulence) LuxR->Virulence Dimerization & DNA binding

Caption: Biological role of the 3-aminodihydrofuran-2(3H)-one scaffold in bacterial quorum sensing.

Comparative Performance Analysis

The following table summarizes the quantitative performance metrics of the three primary synthetic routes. Data is aggregated from standardized literature protocols.

Performance MetricTraditional (Methionine Alkylation)Biocatalytic (SAM Lyase)Asymmetric Catalysis (Aziridination)
Primary Precursor L-MethionineS-Adenosyl-L-Methionine

-Ylidene-

-butyrolactones
Typical Yield (%) 70 - 85%> 90%65 - 80%
Enantiomeric Excess ~95% (Risk of partial racemization)>99% (Absolute stereoretention)90 - 98%
Reaction Conditions Reflux, Harsh Acids (H₂O/iPrOH/AcOH)Aqueous Buffer, Mild (37°C, pH 7.5)Organic Solvents, Low Temp (-20°C to RT)
Scalability High (Industrial Standard)Moderate (Enzyme Cost Dependent)Low to Moderate (Catalyst Dependent)
Derivative Scope Limited to natural amino acid poolLimited to natural SAM analogsBroad (Highly substituted chiral analogs)
Environmental Impact High (Halogenated waste)Low (Green chemistry)Moderate (Heavy metal catalysts)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical controls are integrated to ensure causality between the experimental steps and the final product integrity.

Protocol 1: Traditional Synthesis of (S)-Homoserine Lactone Hydrobromide

Adapted from the robust alkylation method for AHL precursor synthesis[1][2].

Objective: Synthesize the hydrobromide salt of the lactone via a sulfonium intermediate. Causality Check: The success of this reaction depends entirely on the complete alkylation of the thioether. Incomplete alkylation will result in uncyclized methionine derivatives.

  • Reagent Preparation: Suspend (S)-methionine (15.2 g, 0.10 mol) and bromoacetic acid (15.4 g, 0.11 mol, 1.1 equiv) in 150 mL of a solvent mixture containing H₂O, isopropanol, and acetic acid (5:5:2 v/v/v).

    • Scientific Rationale: The protic, acidic solvent mixture ensures the amine remains protonated (preventing unwanted N-alkylation) while maintaining the solubility of both the polar amino acid and the alkylating agent.

  • Alkylation & Cyclization: Heat the mixture to reflux and stir overnight (approx. 16 hours).

    • Validation Step: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the baseline methionine spot confirms the formation of the transient sulfonium salt and subsequent cyclization.

  • Solvent Evaporation: Remove the solvent under reduced pressure to yield an orange, sticky oil.

  • Trituration & Crystallization: Dissolve the crude oil partially in 50 mL of a 4:1 mixture of isopropanol and water. Add 200 mL of cold diethyl ether dropwise under vigorous stirring to precipitate the product.

  • Isolation: Filter the resulting white/pale-yellow crystals, wash with cold ether, and dry in vacuo.

    • Yield Expectation: ~75-80%.

    • Analytical Confirmation: ¹H NMR (D₂O) should show a characteristic triplet at ~4.4 ppm corresponding to the chiral

      
      -proton adjacent to the primary amine and lactone carbonyl.
      
Protocol 2: Biocatalytic Synthesis via SAM Lyase

A modern, green-chemistry approach utilizing enzymatic self-cleavage[3][4].

Objective: Achieve >99% ee synthesis of the lactone using recombinant EC 4.4.1.42. Causality Check: The enzyme requires an intact S-adenosylmethionine structure to induce the conformational strain necessary for cleavage. Denaturation of the enzyme or incorrect pH will halt the reaction immediately.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer at pH 7.5 containing 1 mM DTT (dithiothreitol) to maintain the enzyme's active site integrity.

  • Substrate Incubation: Dissolve S-adenosyl-L-methionine (SAM) in the buffer to a final concentration of 10 mM.

  • Enzymatic Cleavage: Add purified recombinant SAM lyase (1 mg/mL final concentration). Incubate the mixture at 37°C for 4 hours.

    • Scientific Rationale: The enzyme binds SAM and shields it from bulk water, forcing the internal nucleophilic attack that yields the lactone and 5'-methylthioadenosine[4][5].

  • Reaction Quenching: Terminate the reaction by ultrafiltration (10 kDa MWCO centrifugal filter) to remove the enzyme.

  • Product Separation: Pass the filtrate through a strong cation-exchange resin (e.g., Dowex 50W). Elute the 5'-methylthioadenosine with dilute acid, followed by the elution of the target

    
    -amino-
    
    
    
    -butyrolactone using a gradient of aqueous ammonia.
  • Lyophilization: Lyophilize the lactone-containing fractions to obtain the pure product as a white powder.

References

  • Robust routes for the synthesis of N-acylated-L-homoserine lactone quorum sensing molecules Source: University of Cambridge Repository URL:[Link]

  • Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Information on EC 4.4.1.42 - S-adenosyl-L-methionine lyase Source: BRENDA Enzyme Database URL:[Link]

  • KEGG ENZYME: 4.4.1.42 Source: Kyoto Encyclopedia of Genes and Genomes (KEGG) URL:[Link]

  • Synthesis of alpha-amino gamma-butyrolactone derivatives by aziridination of alpha-ylidene gamma-butyrolactones Source: University of Pennsylvania (HistCite) URL:[Link]

Sources

Comparative

3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one versus other chiral synthons for amino acids

An In-Depth Comparative Guide to Chiral Synthons for Asymmetric Amino Acid Synthesis For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of prom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Chiral Synthons for Asymmetric Amino Acid Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prominent chiral synthons and auxiliaries utilized in the asymmetric synthesis of α-amino acids. While initial interest was expressed in 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one, a thorough review of the scientific literature reveals a notable scarcity of its application as a widely adopted chiral synthon for this purpose. Consequently, this guide will address this specific synthon in the context of the broader, more established methodologies, thereby offering a more robust and practical resource for the scientific community.

We will delve into the mechanistic underpinnings, practical applications, and comparative performance of cornerstone techniques, including the Schöllkopf bis-lactim ether method, Evans oxazolidinone auxiliaries, Myers' pseudoephedrine system, and the asymmetric Strecker synthesis. By presenting detailed experimental protocols, performance data, and visual workflows, this guide aims to equip researchers with the necessary knowledge to select the most appropriate strategy for their synthetic targets.

The Landscape of Chiral Amino Acid Synthesis

The demand for enantiomerically pure α-amino acids is ever-growing, driven by their critical role as building blocks in pharmaceuticals, agrochemicals, and materials science.[1] Nature predominantly utilizes L-amino acids, but their D-enantiomers are found in numerous bioactive compounds, including antibiotics and anticancer agents.[2] This has spurred the development of a diverse array of synthetic methodologies to access these valuable molecules with high stereocontrol.

Among the most reliable strategies is the use of chiral synthons or auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. The ideal chiral auxiliary is readily available in both enantiomeric forms, induces high stereoselectivity, and is easily removed under mild conditions without racemization of the product.

An Inquiry into 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one

A search of the scientific literature and chemical databases for the application of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one as a chiral glycine enolate equivalent for the asymmetric synthesis of α-amino acids did not yield substantial results. The core structure, a dihydrofuran-2(3H)-one, is a well-known heterocyclic motif,[4] and the diphenylmethylene (benzophenone imine) group is a common protecting group for the amino function of amino acids, often used to facilitate enolate formation. However, the specific combination in a chiral context for asymmetric synthesis is not extensively documented in peer-reviewed publications.

This lack of extensive data prevents a direct comparison of this specific synthon with the well-established methods discussed below. Researchers interested in exploring novel synthons may consider this a potential area for investigation, but for practical and reliable synthesis of chiral amino acids, the following field-proven methods are recommended.

The Schöllkopf Bis-Lactim Ether Method

Developed by Ulrich Schöllkopf in 1981, this method remains a stalwart for the synthesis of α-amino acids with high enantiopurity.[1][5][6] It utilizes a chiral bis-lactim ether derived from the cyclization of a dipeptide, typically glycine and valine.

Mechanism of Stereocontrol

The key to the high diastereoselectivity of the Schöllkopf method is the steric shielding provided by the bulky isopropyl group of the valine residue.[6] The process involves:

  • Diketopiperazine Formation: A dipeptide of glycine and a chiral amino acid (e.g., L-valine) is cyclized to form a 2,5-diketopiperazine.[6]

  • Bis-Lactim Ether Formation: The diketopiperazine is O-alkylated, typically with trimethyloxonium tetrafluoroborate, to form the stable bis-lactim ether.

  • Diastereoselective Alkylation: The bis-lactim ether is deprotonated at the glycine unit with a strong base (e.g., n-BuLi) at low temperatures to form a planar aza-enolate. The bulky isopropyl group on the opposite side of the ring directs the incoming electrophile to the less hindered face.[5][6]

  • Hydrolysis: Mild acidic hydrolysis cleaves the bis-lactim ether to yield the desired α-amino acid ester and the valine methyl ester, from which the chiral auxiliary can be recovered.[5]

Performance Data

The Schöllkopf method consistently delivers high diastereoselectivity for a range of electrophiles.

Electrophile (R-X)Diastereomeric Excess (d.e.)Reference
Benzyl bromide>95%[6]
Allyl iodide>95%[1]
4-Bromo-1,2-butadiene>95%[7]
Various Alkyl Halides84% to >95%[8]
Experimental Protocol: Asymmetric Synthesis of (R)-Phenylalanine Methyl Ester

This protocol is adapted from established procedures.[5][7]

  • Metalation: Dissolve (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq) and stir for 15 minutes.

  • Alkylation: Add benzyl bromide (1.1 eq) to the solution at -78 °C. Stir for 3-4 hours, allowing the reaction to proceed.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alkylated bis-lactim ether by flash column chromatography.

  • Hydrolysis: Dissolve the purified product in 0.25 M HCl and stir at room temperature for 48 hours.

  • Work-up: Neutralize the solution and extract the product to isolate (R)-phenylalanine methyl ester.

Workflow Diagram

Schollkopf_Method cluster_prep Auxiliary Preparation cluster_synthesis Asymmetric Synthesis cluster_recovery Auxiliary Recovery GlyVal Glycine + L-Valine DKP 2,5-Diketopiperazine GlyVal->DKP Cyclization BisLactim Schöllkopf Auxiliary (Bis-Lactim Ether) DKP->BisLactim O-Alkylation (Me3O+BF4-) Metalation Deprotonation (n-BuLi, -78°C) BisLactim->Metalation Alkylation Diastereoselective Alkylation (R-X) Metalation->Alkylation Hydrolysis Mild Acidic Hydrolysis Alkylation->Hydrolysis Product Chiral α-Amino Acid Ester Hydrolysis->Product ValEster Valine Methyl Ester Hydrolysis->ValEster Byproduct caption Schöllkopf bis-lactim ether method workflow.

Caption: Schöllkopf bis-lactim ether method workflow.

Evans Oxazolidinone Auxiliaries

The chiral oxazolidinones developed by David A. Evans are among the most powerful and widely used auxiliaries in asymmetric synthesis.[2][9] They are particularly effective for the asymmetric alkylation of enolates to produce α-substituted carboxylic acid derivatives.

Mechanism of Stereocontrol

The stereochemical outcome is dictated by the conformation of the N-acyl oxazolidinone enolate.[10]

  • N-Acylation: The oxazolidinone auxiliary is acylated with an acid chloride or anhydride.[11]

  • Enolate Formation: Deprotonation with a strong base (e.g., LDA or NaHMDS) at low temperature generates a rigid, chelated (Z)-enolate.[10]

  • Diastereoselective Alkylation: The substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) sterically blocks one face of the enolate, forcing the electrophile to approach from the opposite, less-hindered face.[10]

  • Auxiliary Cleavage: The auxiliary can be cleaved under various conditions to yield different products. For example, hydrolysis with LiOH/H₂O₂ affords the carboxylic acid.[12]

Performance Data

Evans auxiliaries provide excellent stereocontrol in alkylation reactions.

AuxiliaryElectrophile (R-X)Diastereomeric Ratio (d.r.)Reference
(S)-4-benzyl-2-oxazolidinoneAllyl iodide98:2[13]
(S)-4-benzyl-2-oxazolidinoneBenzyl bromide>99:1[10]
(R)-4-phenyl-2-oxazolidinoneMethyl iodide>99:1[2]
Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone

This protocol is adapted from established procedures.[10][11][13]

  • Setup: To a flame-dried flask under an argon atmosphere, add N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF. Cool the solution to -78 °C.

  • Enolate Formation: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) and stir for 30 minutes at -78 °C.

  • Alkylation: Add allyl iodide (1.2 eq) dropwise. Stir the mixture at -78 °C for 2-3 hours or until the reaction is complete by TLC analysis.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Auxiliary Cleavage: Dissolve the purified product in a 4:1 mixture of THF/water and cool to 0 °C. Add 30% H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq). Stir vigorously for 2-4 hours. Quench with aqueous Na₂SO₃. Acidify with HCl and extract the product.

Logical Relationship Diagram

Evans_Auxiliary Start Chiral Oxazolidinone Acylation N-Acylation (e.g., Propionyl Chloride) Start->Acylation AcylOxaz N-Acyloxazolidinone Acylation->AcylOxaz Enolization Enolate Formation (Base, -78°C) AcylOxaz->Enolization Chelate Rigid (Z)-Enolate Chelate Enolization->Chelate Alkylation Diastereoselective Alkylation (Electrophile R-X) Chelate->Alkylation AlkylatedProduct Alkylated N-Acyloxazolidinone Alkylation->AlkylatedProduct Cleavage Auxiliary Cleavage AlkylatedProduct->Cleavage FinalProduct Enantiopure Carboxylic Acid (or Alcohol, etc.) Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux caption Logic of Evans auxiliary-based asymmetric alkylation.

Caption: Logic of Evans auxiliary-based asymmetric alkylation.

Myers' Pseudoephedrine Auxiliary

In 1994, Andrew G. Myers introduced pseudoephedrine as a practical and highly effective chiral auxiliary.[14][15][16] This method is particularly valuable for the synthesis of α-amino acids where the amino group remains unprotected during the alkylation step.

Mechanism of Stereocontrol

The stereoselectivity is achieved through a chair-like transition state.

  • Amide Formation: Pseudoephedrine is condensed with a glycine ester to form pseudoephedrine glycinamide.[16]

  • Enolization: The glycinamide is treated with a strong base, typically a lithium amide like LDA or LHMDS, in the presence of anhydrous LiCl.[17][18] This forms a rigid, chelated Z-enolate. The lithium cation is coordinated to the amide oxygen, the α-amino group, and the hydroxyl group of the auxiliary.

  • Diastereoselective Alkylation: The phenyl group and the methyl group of the pseudoephedrine backbone create a highly biased steric environment, directing the electrophile to attack from the face opposite to the phenyl group.[14]

  • Hydrolysis: The alkylated amide is readily hydrolyzed by heating in water or a water-cosolvent mixture to release the α-amino acid and recover the pseudoephedrine auxiliary.[19]

Performance Data

The Myers' auxiliary demonstrates excellent diastereoselectivity with a broad range of electrophiles.

| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Reference | | --- | --- | --- | --- | | Benzyl bromide | ≥99% |[16] | | n-Butyl iodide | ≥99% |[14] | | Isopropyl iodide | ≥99% |[19] |

Experimental Protocol: Asymmetric Synthesis of L-Leucine

This protocol is adapted from Myers' procedures.[16][18]

  • Setup: To a flame-dried flask under argon, add pseudoephedrine glycinamide (1.0 eq) and anhydrous THF. Cool the suspension to 0 °C.

  • Enolization: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (2.1 eq) in THF. Add the LDA solution to the glycinamide suspension at 0 °C. Stir for 1 hour at 0 °C.

  • Alkylation: Cool the resulting enolate solution to -78 °C and add isobutyl iodide (1.5 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench with water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry, and concentrate.

  • Purification: The crude product is often crystalline and can be purified by recrystallization to ≥99% d.e.

  • Hydrolysis: Reflux the purified amide in water for 12-24 hours. The pseudoephedrine can be extracted, and the aqueous solution containing the amino acid can be purified by ion-exchange chromatography.

Experimental Workflow Diagram

Myers_Method Start Pseudoephedrine Glycinamide Enolization Enolization (LDA, LiCl, 0°C) Start->Enolization Alkylation Diastereoselective Alkylation (R-X) Enolization->Alkylation Purification Purification (Recrystallization) Alkylation->Purification Hydrolysis Hydrolysis (H₂O, Reflux) Purification->Hydrolysis Product L-Amino Acid Hydrolysis->Product Recovery Auxiliary Recovery Hydrolysis->Recovery caption Workflow for Myers' pseudoephedrine-directed synthesis.

Caption: Workflow for Myers' pseudoephedrine-directed synthesis.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids. Its asymmetric variants, often employing chiral auxiliaries, provide a powerful route to enantiopure α-amino acids.[20][21]

Mechanism of Stereocontrol

In an auxiliary-based approach, a chiral amine is condensed with an aldehyde and a cyanide source.

  • Imine Formation: A chiral amine, such as (R)-phenylglycine amide, reacts with an aldehyde to form a chiral imine (or an equilibrium mixture of diastereomeric imines).[22]

  • Diastereoselective Cyanation: A cyanide source (e.g., KCN) adds to the imine. The stereochemistry of the chiral auxiliary directs the nucleophilic attack to one face of the imine.

  • Crystallization-Induced Asymmetric Transformation: In some cases, one diastereomer of the resulting α-amino nitrile is less soluble and crystallizes from the reaction mixture, driving the equilibrium towards the formation of that single diastereomer. This results in very high diastereoselectivity.[20][22]

  • Hydrolysis and Auxiliary Removal: The amino nitrile is hydrolyzed to the amino acid, and the chiral auxiliary is removed, often by hydrogenolysis.

Performance Data

The Strecker reaction with crystallization-induced asymmetric transformation can lead to nearly perfect diastereoselectivity.

AldehydeChiral AuxiliaryDiastereomeric Ratio (d.r.)Reference
Pivaldehyde(R)-phenylglycine amide>99:1[22]
3,4-Dimethoxyphenylacetone(R)-phenylglycine amide>99:1[23]
Experimental Protocol: Synthesis of (S)-tert-Leucine

This protocol is adapted from the work of Boesten et al.[20][23]

  • Reaction Setup: Suspend (R)-phenylglycine amide (1.0 eq) and pivaldehyde (1.1 eq) in water.

  • Cyanation: Add a solution of KCN (1.1 eq) in water. Stir the mixture vigorously at room temperature. A precipitate will form.

  • Isolation: After several hours, filter the solid, wash with water, and dry to obtain the diastereomerically pure α-amino nitrile.

  • Hydrolysis: The nitrile can be hydrolyzed to the corresponding amide and then to the carboxylic acid using standard methods (e.g., heating in 6N HCl).

  • Auxiliary Removal: The phenylglycine auxiliary can be removed by a suitable method, such as hydrogenolysis, to yield the final amino acid.

Signaling Pathway of Stereocontrol

Strecker_Synthesis Aldehyde Aldehyde (R-CHO) ImineFormation Imine Formation (Equilibrium) Aldehyde->ImineFormation ChiralAmine Chiral Amine (e.g., (R)-Phenylglycine Amide) ChiralAmine->ImineFormation DiastereomericImines Diastereomeric Imines ImineFormation->DiastereomericImines Cyanation Cyanide Addition (KCN) DiastereomericImines->Cyanation AminoNitriles Diastereomeric α-Amino Nitriles Cyanation->AminoNitriles Crystallization Crystallization-Induced Asymmetric Transformation AminoNitriles->Crystallization PureNitrile Single Diastereomer (Solid) Crystallization->PureNitrile Hydrolysis Hydrolysis PureNitrile->Hydrolysis FinalProduct Enantiopure α-Amino Acid Hydrolysis->FinalProduct caption Stereocontrol in asymmetric Strecker synthesis.

Caption: Stereocontrol in asymmetric Strecker synthesis.

Comparative Summary

MethodChiral Synthon/AuxiliaryKey FeaturesTypical d.e./d.r.AdvantagesDisadvantages
Schöllkopf Valine-derived bis-lactim etherSteric shielding by isopropyl group>95% d.e.High reliability; predictable stereochemistry.Limited to laboratory scale; moderate atom economy.[6]
Evans OxazolidinonesRigid chelated (Z)-enolate>98:2 d.r.High diastereoselectivity; versatile cleavage options.Requires strong bases and cryogenic temperatures.
Myers PseudoephedrineUnprotected α-amino group; LiCl chelation>99% d.e.Highly practical; often crystalline products; mild hydrolysis.Pseudoephedrine is a controlled substance.[15]
Strecker e.g., Phenylglycine amideCrystallization-induced asymmetric transformation>99:1 d.r.Potentially very high d.r.; uses simple starting materials.Success is substrate-dependent; may require optimization.

Conclusion

While the exploration of novel chiral synthons like 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one is a valuable scientific endeavor, the asymmetric synthesis of α-amino acids for research and development relies on robust, well-documented, and predictable methodologies. The Schöllkopf, Evans, and Myers methods represent the gold standard in auxiliary-based approaches, each offering a unique set of advantages suited to different synthetic challenges. The asymmetric Strecker synthesis provides an alternative and powerful strategy, particularly when a crystallization-induced asymmetric transformation can be achieved. The choice of method will ultimately depend on the specific target molecule, scale of the synthesis, and available resources. This guide provides the foundational knowledge for making an informed decision, grounded in decades of proven application in the field.

References

  • The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis. Benchchem.

  • Schöllkopf method. Wikipedia.

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. ACS Publications.

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.

  • Schöllkopf Bis-Lactim Amino Acid Synthesis. Merck Index. [URL: not available]
  • Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids. AIR Unimi. [URL: not available]
  • Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary.
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen. [URL: not available]
  • Recent advances in asymmetric Strecker reactions.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.

  • Orthogonally Protected Schöllkopf's Bis-lactim Ethers for the Asymmetric Synthesis of α-Amino Acid Derivatives and Dipeptide Esters. Thieme E-Books & E-Journals. [URL: not available]
  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Book Chapter. [URL: not available]
  • Chiral glycine cation equivalents: N-acyliminium species derived from diketopiperazines. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.

  • Synthesis of C-linked glycopyranosyl serines via a chiral glycine enolate equivalent. PubMed.

  • Diastereoselective Alkylation of 4-Methyl-5-Oxo-2-Phenyl-1,3-Oxazolidine-3-Carboxylate and 2-Chloromethyl-Isoindole-1,3-Dione. Hungarian Journal of Industry and Chemistry. [URL: not available]
  • Synthesis of C-Linked Glycopyranosyl Serines via a Chiral Glycine Enolate Equivalent. Organic Letters. ACS Publications.

  • Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society. ACS Publications.

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
  • Efficient Synthesis of 2-Amino Acid by Homologation of β-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. Organic Chemistry Portal.

  • Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids.
  • Asymmetric synthesis of α-amino acids: indium-mediated reactions of glyoxylic oxime ether in aqueous media. Chemical Communications. RSC Publishing.

  • How to improve diastereoselectivity in pseudoephedrine-directed alkylations. Benchchem.

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC.

  • Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Springer. [URL: not available]
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

  • Oppolzer's chiral sultam‐induced asymmetric synthesis of...
  • Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. RSC Publishing.

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Evans enolate alkylation-hydrolysis. Course Handout. [URL: not available]
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. [URL: not available]
  • Greatly Simplified Procedures for the Synthesis of α-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. The Journal of Organic Chemistry. ACS Publications.

  • Stereocontrolled Alkylative Construction of Quaternary Carbon Centers. PMC. NIH.

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University.

  • Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Derivatives. Benchchem.

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [URL: not available]
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Google Books.

  • Myers Asymmetric Alkylation.
  • ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF... Organic Syntheses Procedure.

  • Myers Asymmetric Alkylation. SynArchive.

  • Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society. ACS Publications.

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. NIH.

  • Stereoselective Aldol Addition of a Chiral Glycine Enolate Synthon to Heteroaromatic Aldehydes.
  • (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses Procedure.

  • Asymmetric alkylation of Schöllkopf bis‐lactim ethers for the construction of γ‐phosphono‐α‐amino acid derivatives.
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Validation

A Comparative Guide to the Determination of Enantiomeric Excess for Chiral 3-Aminodihydrofuran-2(3H)-ones

For Researchers, Scientists, and Drug Development Professionals The accurate determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. For chiral molecules...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. For chiral molecules like 3-aminodihydrofuran-2(3H)-ones, which are important building blocks in medicinal chemistry, ensuring enantiopurity is critical as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of these valuable compounds, offering insights into the principles, experimental protocols, and comparative performance of each technique.

Introduction: The Significance of Enantiomeric Purity

Chiral 3-aminodihydrofuran-2(3H)-ones possess a stereogenic center at the C3 position, leading to the existence of two non-superimposable mirror images, or enantiomers. The biological activity of these enantiomers can differ significantly, with one often being the therapeutically active agent while the other may be less active, inactive, or even detrimental. Therefore, the ability to accurately quantify the excess of one enantiomer over the other is paramount for quality control, process optimization, and regulatory compliance in drug development.

Core Methodologies for Enantiomeric Excess Determination

The primary challenge in determining enantiomeric excess lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[1] This makes their separation and quantification by standard analytical techniques difficult. To overcome this, several strategies have been developed, broadly categorized into direct and indirect methods.

Direct methods involve the use of a chiral environment to differentiate the enantiomers, most commonly through chiral chromatography.

Indirect methods involve converting the enantiomeric pair into diastereomers by reacting them with a chiral derivatizing agent.[2][3] Diastereomers, unlike enantiomers, have distinct physical properties and can be separated and quantified using conventional achiral analytical techniques.[2]

This guide will focus on the most prevalent and effective techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliaries

  • Gas Chromatography (GC) on Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for the separation and quantification of enantiomers.[4][5] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Principle of Separation

The core of chiral HPLC is the chiral stationary phase. These are typically silica gels modified with a chiral selector. For 3-aminodihydrofuran-2(3H)-ones, which contain both an amine and a lactone functional group, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point due to their broad applicability.[6][7] The separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral selector.

Comparative Performance
FeatureChiral HPLC
Resolution (Rs) Typically > 1.5 for baseline separation
Sensitivity (LOQ) 0.05 - 0.1% of the minor enantiomer
Speed 10 - 30 minutes per sample
Advantages High resolution, broad applicability, direct analysis, good for scalability.[5]
Disadvantages CSPs can be expensive, method development can be time-consuming.[5]
Experimental Protocol: Chiral HPLC

This protocol provides a general starting point for the analysis of a 3-aminodihydrofuran-2(3H)-one. Optimization of the mobile phase composition and column temperature will likely be necessary.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.[8]

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 20 - 40 °C.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-230 nm).

  • Injection Volume: 5 - 20 µL.

Sample Preparation:

  • Dissolve the 3-aminodihydrofuran-2(3H)-one sample in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for Chiral HPLC Method Development

G cluster_0 Method Development Start Select Chiral Stationary Phase (CSP) Screen Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Start->Screen Initial Screening Optimize Optimize Mobile Phase Composition & Temperature Screen->Optimize Promising Separation Validate Method Validation (Linearity, Accuracy, Precision) Optimize->Validate Optimized Conditions G cluster_1 NMR with CDA Analyte Chiral 3-Aminodihydrofuran-2(3H)-one (Enantiomeric Mixture) Reaction Reaction to form Diastereomeric Amides Analyte->Reaction CDA Enantiopure Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Reaction NMR Acquire NMR Spectrum (¹H or ¹⁹F) Reaction->NMR Analysis Integrate Diastereomeric Signals & Calculate ee NMR->Analysis

Caption: The process of converting enantiomers to diastereomers for NMR analysis.

Gas Chromatography (GC) on a Chiral Stationary Phase

For volatile and thermally stable compounds, Gas Chromatography (GC) with a chiral stationary phase can be an excellent method for determining enantiomeric excess. [9]3-Aminodihydrofuran-2(3H)-ones may require derivatization to increase their volatility and improve their chromatographic behavior.

Principle of Separation

Similar to chiral HPLC, chiral GC relies on the differential interaction of the enantiomers with a chiral stationary phase coated on the inside of a capillary column. [9]Cyclodextrin derivatives are common chiral stationary phases for GC. [9]The enantiomers are separated based on their different partitioning between the mobile gas phase and the stationary chiral phase.

Comparative Performance
FeatureChiral GC
Resolution (Rs) High resolution is achievable
Sensitivity (LOQ) Can be very high, especially with sensitive detectors (e.g., FID, MS)
Speed Typically faster than HPLC
Advantages High efficiency, fast analysis times, high sensitivity. [10]
Disadvantages Analyte must be volatile and thermally stable, may require derivatization. [10]
Experimental Protocol: Chiral GC (with Derivatization)

This protocol involves a derivatization step to form a more volatile N-acyl derivative.

Derivatization:

  • Dissolve the 3-aminodihydrofuran-2(3H)-one sample in a suitable solvent (e.g., dichloromethane).

  • Add an acylating agent (e.g., trifluoroacetic anhydride) and a base (e.g., pyridine).

  • Allow the reaction to proceed to completion.

  • The resulting N-trifluoroacetyl derivative is typically more volatile and suitable for GC analysis.

Instrumentation:

  • Gas chromatograph equipped with a capillary column inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A temperature ramp is typically used (e.g., start at 100 °C, ramp to 200 °C at 5 °C/min).

  • Injector and Detector Temperature: Typically 250 °C.

Sample Preparation:

  • Dilute the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate).

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Workflow for Chiral GC Analysis

G cluster_2 Chiral GC Workflow Start Sample of 3-Aminodihydrofuran-2(3H)-one Deriv Derivatization (if necessary) to increase volatility Start->Deriv Inject Injection into GC with Chiral Stationary Phase Deriv->Inject Separate Separation of Enantiomers in the Column Inject->Separate Detect Detection (FID or MS) Separate->Detect Analyze Data Analysis and ee Calculation Detect->Analyze

Caption: A typical workflow for determining enantiomeric excess using chiral GC.

Conclusion and Method Selection

The choice of the most appropriate method for determining the enantiomeric excess of a chiral 3-aminodihydrofuran-2(3H)-one depends on several factors, including the available instrumentation, the required sensitivity, the sample matrix, and whether the analysis needs to be destructive or non-destructive.

  • Chiral HPLC is often the method of choice due to its versatility, high resolution, and direct analysis capabilities. It is particularly well-suited for routine quality control applications.

  • NMR spectroscopy with chiral auxiliaries offers a rapid alternative, especially when structural confirmation is also required. The use of chiral solvating agents provides a non-destructive method.

  • Chiral GC is a powerful technique for volatile compounds, offering high efficiency and sensitivity. However, the potential need for derivatization adds an extra step to the workflow.

For researchers and drug development professionals, a thorough evaluation of these techniques against the specific requirements of their project will lead to the selection of the most reliable and efficient method for ensuring the enantiomeric purity of their chiral 3-aminodihydrofuran-2(3H)-one compounds.

References

  • Wikipedia. Chiral derivatizing agent. [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 47(19), 3845-3849. [Link]

  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4(1), 2188. [Link]

  • Scilit. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

  • Li, Y., & Li, L. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1545-1565. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). NMR determination of enantiomeric excess. Chirality, 15(2), 136-140. [Link]

  • Mei, J., Yuan, J., Zhang, Y., & Tang, B. Z. (2020). Chiral recognition and enantiomer excess determination based on emission wavelength change of AIEgen rotor. Communications Chemistry, 3(1), 1-8. [Link]

  • Wang, L., et al. (2018). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. ResearchGate. [Link]

  • Li, Z., et al. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]

  • You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Salih, Q. M. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Methods and Objects of Chemical Analysis. [Link]

  • RDiscovery. determinations-of-enantiomeric-excess Research Articles. [Link]

  • Chaudhari, S., & Suryaprakash, N. (2012). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. The Journal of organic chemistry, 77(3), 1368–1374. [Link]

  • Freiss, S. J., et al. (2018). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1536, 103-113. [Link]

  • Miles, C. O., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]

Sources

Comparative

Confirming the Molecular Weight of 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one via Mass Spectrometry: A Comparative Guide

Introduction: The Analytical Challenge of Schiff Bases The compound 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (often referred to as N-(diphenylmethylene)homoserine lactone) is a critical synthetic intermediate....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Schiff Bases

The compound 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one (often referred to as N-(diphenylmethylene)homoserine lactone) is a critical synthetic intermediate. With a molecular formula of C₁₇H₁₅NO₂ and a monoisotopic exact mass of 265.1103 Da , it is widely utilized in the asymmetric synthesis of unnatural amino acids and metallopeptides via phase-transfer catalysis [1, 4].

Structurally, this compound features a highly labile imine bond (Schiff base) connecting a benzophenone moiety to a homoserine lactone ring. For analytical chemists and drug development professionals, confirming its molecular weight presents a specific challenge: standard mass spectrometry (MS) conditions often induce spontaneous hydrolysis or thermal degradation of the imine bond, leading to false negatives or misidentification of the parent mass.

This guide objectively compares alternative mass spectrometry techniques, detailing the causality behind experimental choices to establish a self-validating, artifact-free analytical workflow.

Comparative Analysis of Mass Spectrometry Alternatives

Selecting the correct ionization source is the most critical decision when analyzing acid-sensitive or thermally labile compounds [2, 3]. Below is a quantitative and qualitative comparison of the three primary MS techniques evaluated for this compound.

Table 1: Performance Comparison of MS Ionization Techniques
ParameterESI-HRMS (Recommended)APCI-MS (Alternative)GC-EI-MS (Not Recommended)
Ionization Type Soft (Electrospray)Medium (Atmospheric Pressure)Hard (Electron Impact)
Thermal Stress Low (Ambient to 300°C)High (400–500°C vaporization)Very High (300°C + 70 eV)
Imine Bond Stability Excellent (in neutral pH)Moderate (prone to thermal cleavage)Poor (extensive fragmentation)
Primary Base Peak m/z 266.1176 [M+H]⁺ m/z 266.1176 or m/z 183.080m/z 182 (Benzophenone radical)
Limit of Detection < 1 ng/mL~ 10 ng/mLN/A (Compound degrades)
Suitability Exact mass confirmationRoutine nominal mass checksVolatile, stable organics only

Scientific Causality: Why Standard Protocols Fail

The Pitfall of 0.1% Formic Acid

In routine LC-MS workflows, 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase to promote protonation and enhance signal intensity [3]. However, Schiff bases are in a dynamic equilibrium with their corresponding ketones and amines. In the presence of water and acidic protons, 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one undergoes rapid acid-catalyzed hydrolysis.

If analyzed under standard acidic LC-MS conditions, the intact mass (m/z 266.118) will disappear. Instead, the spectrum will be dominated by benzophenone (m/z 183.080[M+H]⁺) and homoserine lactone (m/z 102.055[M+H]⁺) .

The Solution: Neutral Buffer Stabilization

To preserve the imine bond, the mobile phase must be kept at a near-neutral pH. Utilizing 10 mM Ammonium Acetate (pH ~6.8) provides the necessary ionic strength for electrospray droplet formation while completely suppressing the hydrolysis pathway.

Hydrolysis_Pathway SchiffBase Intact Schiff Base m/z 266.118 [M+H]+ Acid 0.1% Formic Acid (Standard LC-MS) SchiffBase->Acid H2O, H+ Neutral 10mM Ammonium Acetate (pH 6.8 - 7.2) SchiffBase->Neutral Stabilization Benzophenone Benzophenone m/z 183.080 [M+H]+ Acid->Benzophenone Lactone Homoserine Lactone m/z 102.055 [M+H]+ Acid->Lactone Neutral->SchiffBase Intact Analysis

Caption: Acid-catalyzed hydrolysis pathway of the imine bond versus neutral stabilization.

Experimental Workflow: ESI-HRMS Protocol

To achieve a self-validating system, the following step-by-step methodology utilizes High-Resolution Mass Spectrometry (HRMS) coupled with a neutral Liquid Chromatography (LC) gradient.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one.

  • Dissolve immediately in 1.0 mL of anhydrous LC-MS grade Acetonitrile (Stock: 1 mg/mL). Do not use protic solvents like Methanol or Water for the stock solution to prevent solvolysis.

  • Dilute the stock to 1 µg/mL using a 50:50 mixture of Acetonitrile and 10 mM Ammonium Acetate (aqueous) just prior to injection.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-Q-TOF) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 250°C (Keep strictly ≤ 250°C to prevent thermal cleavage of the imine).

  • Cone Voltage: 20 V (Low fragmentation setting).

  • Mass Range: m/z 100 to 600.

Step 4: Data Interpretation

Look for the monoisotopic protonated adduct [M+H]⁺ at m/z 266.1176 . A mass accuracy error of < 5 ppm confirms the molecular formula C₁₇H₁₆NO₂⁺. The presence of a sodium adduct [M+Na]⁺ at m/z 288.0995 serves as secondary validation of the intact molecule [2].

MS_Workflow Sample 3-[(diphenylmethylene)amino] dihydrofuran-2(3H)-one (MW: 265.31 g/mol) ESI ESI-HRMS (Q-TOF/Orbitrap) Soft Ionization Sample->ESI Preferred (Intact M+H) APCI APCI-MS Thermal Vaporization Sample->APCI Alternative (Risk of thermal cleavage) EI GC-EI-MS Hard Ionization Sample->EI Not Recommended (Imine hydrolysis/fragmentation) ESI_Result Exact Mass: m/z 266.1176 [M+H]+ High Confidence ESI->ESI_Result EI_Result Benzophenone peak (m/z 183.08) Homoserine lactone loss APCI->EI_Result Partial degradation EI->EI_Result

Caption: Workflow for selecting the optimal MS technique for Schiff base analysis.

Conclusion

Confirming the molecular weight of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one requires an analytical approach that respects the delicate chemistry of the Schiff base. While GC-MS and acidic LC-MS methods will systematically destroy the analyte, ESI-HRMS paired with a neutral Ammonium Acetate buffer provides a robust, highly sensitive, and self-validating system to confirm the exact mass of the intact molecule.

References

  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters Accounts of Chemical Research URL:[Link][1]

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules Journal of Chromatography A URL:[Link][2][3]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry The Clinical Biochemist Reviews (via PMC) URL:[Link][4][5]

  • Synthesis of metal-binding amino acids Organic & Biomolecular Chemistry URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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